molecular formula C11H20N2O2 B121537 tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate CAS No. 150516-43-1

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Cat. No.: B121537
CAS No.: 150516-43-1
M. Wt: 212.29 g/mol
InChI Key: MWTHZUMWDMOWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate (CAS 150516-43-1) is a chemically significant spirocyclic building block in modern organic and medicinal chemistry. The compound features a spiro[2.4]heptane core, a rigid three-dimensional framework consisting of a cyclopropane ring fused to a cyclopentane ring at a single carbon atom . This unique structure provides a well-defined spatial arrangement of substituents, which is crucial for specific molecular recognition and interaction with biological targets, making it a valuable scaffold for exploring novel chemical space in drug discovery programs . The molecule is functionalized with a tert-butyl carbamate (Boc) protecting group, a cornerstone in the synthesis of complex molecules . The Boc group offers robust protection for the primary amine, allowing for its stability during synthetic transformations and its subsequent deprotection under controlled acidic conditions to reveal the free amine for further derivatization . The strategic combination of the spirocyclic core and the protected amine makes this compound a versatile intermediate. Its primary research value lies in its application as a key synthetic precursor. For instance, enantiomerically pure forms of related 5-azaspiro[2.4]heptane carbamates are critical intermediates in the efficient synthesis of advanced pharmaceutical compounds such as Sitafloxacin, a potent fluoroquinolone antibiotic . The rigid spirocyclic structure is also highly valuable in the design and synthesis of peptidomimetics and other biologically active molecules where a defined three-dimensional geometry is required . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTHZUMWDMOWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593522
Record name tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150516-43-1
Record name tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 5-AZASPIRO[2.4]HEPTAN-1-YLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, a valuable building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 1-position. The hydrochloride salt of this compound is commonly available.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name tert-butyl (5-azaspiro[2.4]heptan-1-yl)carbamateN/A
CAS Number 1434142-28-5 (hydrochloride salt)[1][2]
Molecular Formula C11H21ClN2O2 (hydrochloride salt)[2]
Molecular Weight 248.75 g/mol (hydrochloride salt)[2]
Appearance White powder[3]
Purity 97-99%[2][3]

Note: Most commercially available data pertains to the hydrochloride salt.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on the synthesis of related azaspirocyclic compounds. The key steps would likely involve the formation of the 5-azaspiro[2.4]heptane core, followed by the introduction and protection of the amine group at the 1-position.

A potential synthetic pathway could start from a suitable cyclopropanecarboxylic acid derivative, which is then used to construct the pyrrolidine ring. Subsequent functional group manipulations would lead to the desired 1-amino-5-azaspiro[2.4]heptane precursor, which can then be protected with a Boc group.

Conceptual Synthetic Workflow:

G A Cyclopropane Precursor B 5-Azaspiro[2.4]heptanone A->B Ring Formation C 5-Azaspiro[2.4]heptan-1-one B->C Isomerization/Functionalization D 1-Amino-5-azaspiro[2.4]heptane C->D Reductive Amination E This compound D->E Boc Protection

Caption: A conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

¹H NMR:

  • Signals corresponding to the cyclopropane protons.

  • Signals for the methylene protons of the pyrrolidine ring.

  • A signal for the methine proton at the 1-position.

  • A characteristic singlet for the nine protons of the tert-butyl group.

  • A broad singlet for the NH proton of the carbamate.

¹³C NMR:

  • Signals for the carbons of the cyclopropane ring.

  • Signals for the carbons of the pyrrolidine ring.

  • A signal for the carbonyl carbon of the carbamate group.

  • Signals for the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

  • N-H stretching vibration from the carbamate group.

  • C=O stretching vibration of the carbamate carbonyl group.

  • C-H stretching and bending vibrations from the alkyl groups.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the tert-butyl group and the Boc group.

Applications in Research and Drug Development

Spirocyclic scaffolds, such as the 5-azaspiro[2.4]heptane core, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can provide novel intellectual property and allow for precise spatial orientation of functional groups, which can lead to improved potency and selectivity for biological targets.

While specific biological activities for this compound have not been extensively reported, related azaspiro compounds have shown promise in various therapeutic areas. For instance, derivatives of 5-azaspiro[2.4]heptane have been investigated as potent orexin receptor antagonists, which are relevant for the treatment of sleep disorders. The unique substitution pattern of the 1-ylcarbamate isomer makes it a valuable building block for exploring new chemical space in the development of novel therapeutics.

Logical Relationship of Compound Utility:

G A This compound B Spirocyclic Scaffold A->B C Novel Chemical Space B->C D Drug Discovery Programs C->D E Lead Optimization D->E F New Therapeutic Agents E->F

Caption: The role of the title compound in the drug discovery process.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and characterization of this compound are not currently available in the public domain. Researchers interested in this compound may need to develop a synthetic route based on literature precedents for similar azaspirocyclic systems. Standard laboratory procedures for reactions such as ring formation, reductive amination, and Boc-protection would be applicable.

General Protocol for Boc Protection of an Amine:

  • Dissolution: Dissolve the amine precursor (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water and a base like sodium bicarbonate).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts and unreacted reagents.

  • Purification: The crude product is then purified, usually by column chromatography on silica gel, to yield the pure Boc-protected amine.

Note: This is a general procedure and the specific conditions (solvent, base, temperature, and reaction time) will need to be optimized for the specific substrate.

Conclusion

This compound is a promising building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. While detailed experimental data is currently limited in the public domain, its unique structural features make it an attractive target for further investigation by medicinal and synthetic chemists. The development of a robust synthetic route and the exploration of its biological activities could lead to the discovery of new therapeutic agents.

References

Technical Guide: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate (CAS 1434142-28-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, often supplied as its hydrochloride salt, is a spirocyclic compound containing a protected amine functionality. The presence of the tert-butoxycarbonyl (Boc) protecting group suggests its potential use as a building block or intermediate in organic synthesis, particularly in the field of medicinal chemistry where the controlled introduction of amine groups is crucial.

Physicochemical Data

The following table summarizes the available quantitative data for the hydrochloride salt of the compound.

PropertyValueSource(s)
CAS Number 1434142-28-5[1][2]
Molecular Formula C₁₁H₂₁ClN₂O₂[1]
Molecular Weight 248.75 g/mol [1]
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[1]
Safety Information

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical.

Potential Synthesis and Applications

While a specific, detailed synthesis protocol for this compound has not been found in the reviewed literature, its structure suggests a logical synthetic pathway. The core structure is a 5-azaspiro[2.4]heptane, and the target molecule is a carbamate derivative.

Postulated Synthetic Workflow

A plausible synthetic route would involve the synthesis of the parent amine, 1-amino-5-azaspiro[2.4]heptane, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_0 Synthesis of Precursor cluster_1 Boc Protection A Starting Materials for Spirocycle B Synthesis of 1-amino-5-azaspiro[2.4]heptane A->B C 1-amino-5-azaspiro[2.4]heptane E This compound C->E Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) D Di-tert-butyl dicarbonate (Boc)₂O D->E Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol for Boc Protection of Amines

While a specific protocol for this molecule is unavailable, a general procedure for the Boc protection of a primary amine is as follows. Note: This is a generalized protocol and would require optimization for this specific substrate.

  • Dissolution: Dissolve the primary amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure tert-butyl carbamate.

Potential Role in Drug Discovery

Spirocyclic scaffolds, such as the 5-azaspiro[2.4]heptane core, are of significant interest in drug discovery. They introduce three-dimensionality, which can lead to improved physicochemical properties, such as solubility and metabolic stability, and can provide novel vectors for exploring chemical space to enhance binding affinity and selectivity for biological targets.

Given the structural similarity to intermediates used in the synthesis of the Hepatitis C virus (HCV) NS5A inhibitor, ledipasvir, it is plausible that this compound could be an intermediate or building block in the development of other antiviral agents or in other therapeutic areas where this spirocyclic motif is beneficial. However, no direct evidence linking this specific compound to any biological target or signaling pathway has been identified.

Conclusion and Future Outlook

This compound (CAS 1434142-28-5) is a commercially available spirocyclic building block. The available data is currently limited to basic physicochemical properties and safety information from suppliers. There is a notable absence of detailed experimental protocols, analytical characterization data, and documented applications in the public domain.

For researchers and drug development professionals, this compound represents an opportunity for exploration. Its utility as a novel scaffold in medicinal chemistry is yet to be fully described in the scientific literature. Further research would be required to establish efficient synthetic routes, fully characterize the compound, and investigate its potential biological activities. The development of a robust synthetic protocol and the exploration of its derivatization would be the first steps toward unlocking its potential in drug discovery.

References

An In-depth Technical Guide to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The information presented is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that the predominantly available and characterized isomer of this compound is (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, and the data herein pertains to this specific stereoisomer. The nomenclature "heptan-1-ylcarbamate" in the topic is likely a typographical error, as the 7-substituted isomer is the commercially prevalent and documented variant.

Molecular Properties

The fundamental molecular characteristics of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate are summarized in the table below. These properties are crucial for its application in chemical synthesis and for the characterization of its derivatives.

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₂[1][2]
Molecular Weight 212.29 g/mol [1]
CAS Number 127199-45-5[1]
Appearance White powder
Purity ≥98.0%

Structural Elucidation

The chemical structure of this compound consists of three key components: a spirocyclic scaffold, a carbamate protecting group, and a specific stereochemistry. The logical relationship between these components is illustrated in the diagram below.

Structural Components of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate cluster_scaffold Spirocyclic Scaffold A tert-Butyl Carbamate (Boc Group) B 5-Azaspiro[2.4]heptane Core A->B attached at C7 C Spiocyclic Junction B->C F (S)-Stereocenter B->F chirality at C7 D Pyrrolidine Ring C->D E Cyclopropane Ring C->E

Diagram of the molecular structure's components.

Experimental Protocols

Due to the nature of this request being focused on the intrinsic properties of a specific chemical compound, detailed experimental protocols for its synthesis or use are beyond the scope of this guide. However, this compound is primarily utilized as an intermediate in organic synthesis. Researchers interested in its application would typically find detailed experimental procedures in the primary literature, such as patents and peer-reviewed publications, that describe the synthesis of more complex molecules where this compound serves as a starting material. Methodologies would generally involve standard organic chemistry techniques for reactions such as N-alkylation, acylation, or deprotection of the Boc group to reveal the primary amine for further functionalization.

For professionals in drug development, the characterization of this molecule and its derivatives would involve a suite of analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the exact mass and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The specific parameters for these experiments would be highly dependent on the particular reaction and the properties of the resulting products.

References

A Technical Guide to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, including its chemical identity and the broader context of its structural analogs in pharmaceutical research. Due to the limited publicly available data on this specific compound, this document leverages information on closely related azaspiro[2.4]heptane derivatives to provide a thorough technical resource.

Chemical Identity of this compound

This compound is a spirocyclic organic compound containing a protected amine functional group. While specific experimental data for this molecule is scarce in peer-reviewed literature, its chemical identity has been established.

Table 1: Nomenclature and Chemical Identifiers

PropertyValue
IUPAC Name tert-butyl (5-azaspiro[2.4]heptan-1-yl)carbamate
CAS Number 150516-43-1
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Synonyms Carbamic acid, N-5-azaspiro[2.4]hept-1-yl-, 1,1-dimethylethyl ester; (5-Azaspiro[2.4]hept-1-yl)carbamic acid tert-butyl ester; 2-Methyl-2-propanyl 5-azaspiro[2.4]hept-1-ylcarbamate

The Significance of the Azaspiro[2.4]heptane Scaffold in Medicinal Chemistry

The 5-azaspiro[2.4]heptane core is a valuable scaffold in drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved binding affinity and selectivity for biological targets. Proline analogs incorporating spirocyclic structures are of particular interest as they can influence the peptide backbone conformation, a critical factor for biological activity.

Derivatives of azaspiro[2.4]heptane have been investigated for a range of therapeutic applications, including as antiviral agents, orexin receptor antagonists, and tryptophan hydroxylase-1 inhibitors. The spirocyclic nature of these compounds is thought to contribute to favorable physicochemical properties, such as increased metabolic stability.

Representative Experimental Protocol: Synthesis of a Key Analog

Due to the lack of a detailed published synthesis for this compound, a protocol for a closely related and medicinally important analog, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is provided below. This compound is a key intermediate in the synthesis of the Hepatitis C virus (HCV) NS5A inhibitor, ledipasvir.[1][2]

Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This synthesis involves the transformation of tert-butyl (S)-4-methyleneprolinate.

Materials and Reagents:

  • tert-butyl (S)-4-methyleneprolinate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • tert-Butyl methyl ether

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for flash chromatography

Procedure:

  • Boc Protection: To a solution of tert-butyl (S)-4-methyleneprolinate in a suitable solvent, add di-tert-butyl dicarbonate and a base such as sodium hydroxide. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with aqueous HCl. Extract the aqueous phase with tert-butyl methyl ether.

  • Purification: Combine the organic phases and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude material by flash chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the pure (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Table 2: Characterization Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid [2]

PropertyValue
Appearance Solid
Melting Point 94–95 °C
Optical Rotation [α]D25 -23.5 (c 1.00, MeOH)
High-Resolution Mass Spectrometry (HRMS) (ESI) m/z [M-H]⁻ calcd. for C₁₁H₁₆NO₄ 226.1079, found 226.1084

Synthetic Pathway Visualization

The following diagram illustrates the key transformation in the synthesis of the analogous compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, from a proline derivative.

Synthesis_Pathway Proline_Derivative tert-butyl (S)-4-methyleneprolinate Intermediate N-Boc protected intermediate Proline_Derivative->Intermediate Boc₂O, Base Final_Product (S)-5-(tert-butoxycarbonyl)- 5-azaspiro[2.4]heptane-6-carboxylic acid Intermediate->Final_Product Cyclopropanation (not detailed in source)

Caption: Synthetic route to a key azaspiro[2.4]heptane analog.

Logical Relationship of Azaspiro[2.4]heptane Analogs in Drug Discovery

The development of drugs incorporating the azaspiro[2.4]heptane scaffold often follows a logical progression from initial hit identification to lead optimization. The unique structural features of this scaffold are exploited to enhance pharmacological properties.

Drug_Discovery_Logic Scaffold_ID Identification of Azaspiro[2.4]heptane Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Scaffold_ID->SAR_Studies Initial Synthesis & Screening Lead_Opt Lead Optimization SAR_Studies->Lead_Opt Iterative Design & Synthesis Preclinical Preclinical Candidate Lead_Opt->Preclinical Improved Potency, Selectivity & DMPK

Caption: Drug discovery workflow for azaspiro[2.4]heptane-based compounds.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific data on this molecule is limited, the broader family of azaspiro[2.4]heptane derivatives has demonstrated utility in the development of novel therapeutics. The provided synthetic protocol for a key analog highlights a viable route to this chemical class. Further research into this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

A Technical Guide to the Spectral Analysis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a spirocyclic compound of interest in medicinal chemistry and drug development due to its rigid scaffold and the presence of a protected amine functionality. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this and related molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with detailed experimental protocols for acquiring such data.

Predicted and Representative Spectral Data

Due to the absence of specific data for this compound, the following tables summarize expected spectral features and data from a closely related isomer, (S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, which serves as a valuable proxy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Assignment (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-C(CH₃)₃~1.45s9H-
Spirocyclic CH₂0.5 - 2.0m4H-
Aliphatic CH2.5 - 4.0m4H-
-NH-4.5 - 5.5br s1H-
-NH₂⁺- (for HCl salt)7.5 - 8.5br s2H-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Assignment (Predicted) Chemical Shift (δ, ppm)
-C (CH₃)₃~28
Spirocyclic C H₂20 - 40
Aliphatic C H40 - 60
-C (CH₃)₃~80
C =O (Carbamate)~155
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt (C₁₁H₂₁ClN₂O₂), the molecular weight is 248.75 g/mol . The free base (C₁₁H₂₀N₂O₂) has a molecular weight of 212.29 g/mol .

Ion m/z (Predicted) Description
[M+H]⁺213.16Molecular ion peak of the free base
[M-C₄H₈+H]⁺157.10Loss of isobutylene from the tert-butyl group
[M-Boc+H]⁺113.11Loss of the entire Boc protecting group
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine/Amide)Stretching3300 - 3500
C-H (Aliphatic)Stretching2850 - 3000
C=O (Carbamate)Stretching1680 - 1720
N-HBending1500 - 1650
C-NStretching1000 - 1350
C-OStretching1250 - 1350

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the HCl salt).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (Thin Film): Alternatively, dissolve the solid in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different analytical techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis & Purification SamplePrep Sample Preparation Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry (LRMS, HRMS) SamplePrep->MS IR IR Spectroscopy SamplePrep->IR Connectivity Determine Connectivity NMR->Connectivity MolecularFormula Determine Molecular Formula MS->MolecularFormula FunctionalGroups Identify Functional Groups IR->FunctionalGroups Structure Propose Structure Connectivity->Structure MolecularFormula->Structure FunctionalGroups->Structure

Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Logical_Relationships cluster_data Experimental Data cluster_info Derived Information NMR_Data NMR Data (Chemical Shifts, Couplings, Integrals) Connectivity Proton & Carbon Framework NMR_Data->Connectivity MS_Data MS Data (Molecular Ion, Fragments) MolWeight Molecular Weight & Formula MS_Data->MolWeight IR_Data IR Data (Absorption Bands) FuncGroups Functional Groups IR_Data->FuncGroups Final_Structure Final Structure Connectivity->Final_Structure MolWeight->Final_Structure FuncGroups->Final_Structure

Caption: Logical relationships between spectroscopic data and the derived structural information.

Technical Guide: Solubility and Stability of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, specific experimental data on the solubility and stability of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is not publicly available. This guide provides a comprehensive framework based on the known physicochemical properties of related chemical classes, namely spirocyclic compounds and carbamates. The experimental protocols and data presentation formats are intended to guide researchers in the evaluation of this novel molecule.

Introduction

This compound is a spirocyclic compound containing a carbamate functional group. Understanding its solubility and stability is critical for its potential development as a pharmaceutical agent. Aqueous solubility is a key determinant of bioavailability, while stability under various stress conditions is essential for ensuring the safety, efficacy, and shelf-life of a drug product. This document outlines standard methodologies for determining the solubility and stability profile of this compound, in line with regulatory expectations.

Solubility Profile

The spirocyclic nature of the molecule may contribute to low aqueous solubility due to its rigid, three-dimensional structure. The carbamate group provides some polarity, but the tert-butyl group is lipophilic. Therefore, a thorough experimental determination of its solubility in various media is crucial.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the equilibrium solubility of this compound in a specified solvent system at a constant temperature.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent (e.g., 5 mL of PBS pH 7.4) to the vial.[3]

  • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.[4][5]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear and structured format.

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Purified Water25DataDataShake-Flask
PBS (pH 7.4)25DataDataShake-Flask
0.1 N HCl25DataDataShake-Flask
0.1 N NaOH25DataDataShake-Flask
PBS (pH 7.4)37DataDataShake-Flask

Data to be filled upon experimental determination.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Quantify concentration by HPLC E->F G Determine solubility from calibration curve F->G

Caption: Workflow for solubility determination via the shake-flask method.

Stability Profile

The carbamate functional group in this compound is potentially susceptible to hydrolysis, particularly under acidic or basic conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are performed under conditions more severe than accelerated stability testing, as outlined in ICH guideline Q1A(R2).[6][7]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating analytical method. A target degradation of 5-20% is generally considered appropriate.[7]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Temperature-controlled ovens/baths

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[3]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified duration.

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature, monitoring the degradation over time. Carbamates are often more susceptible to base hydrolysis.[3]

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).[3]

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).[7]

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Store a solution of the compound at a similar temperature.

    • Analyze samples at appropriate time intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the exposed and control samples by HPLC.

Data Presentation: Stability

The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities under each stress condition.

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionConditionsDurationAssay of Active (%)Major Degradation Products (RRT)% Degradation
Control1 mg/mL in Acetonitrile:Water (1:1)0 hours100.0None0.0
Acid Hydrolysis0.1 N HClDataDataDataData
Base Hydrolysis0.1 N NaOHDataDataDataData
Oxidation3% H₂O₂DataDataDataData
Thermal (Solid)80°CDataDataDataData
Thermal (Solution)80°CDataDataDataData
Photolytic (Solid)ICH Q1B exposureDataDataDataData
Photolytic (Solution)ICH Q1B exposureDataDataDataData

RRT: Relative Retention Time. Data to be filled upon experimental determination.

Visualizations: Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of compound (1 mg/mL) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize (if applicable) and dilute samples B->G C->G D->G E->G F->G H Analyze by stability- indicating HPLC method G->H I Quantify parent compound and degradation products H->I

Caption: General workflow for conducting a forced degradation study.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Products compound This compound R-NH-C(=O)O-tBu hydrolysis Hydrolysis (Acid/Base) H₂O, H⁺/OH⁻ compound->hydrolysis Carbamate cleavage oxidation Oxidation [O] compound->oxidation Oxidative attack amine 5-Azaspiro[2.4]heptan-1-amine R-NH₂ hydrolysis->amine co2 CO₂ hydrolysis->co2 tbuoh tert-Butanol hydrolysis->tbuoh oxidized_prod Oxidized derivatives (e.g., N-oxides) oxidation->oxidized_prod

Caption: Potential degradation pathways for a carbamate-containing compound.

References

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest update, a comprehensive, publicly available Safety Data Sheet (SDS) for tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate (CAS No. 150516-43-1) or its hydrochloride salt (CAS No. 1434142-28-5) is not available. The following guide has been developed using safety data for a structurally related compound, tert-Butyl carbamate (CAS No. 4248-19-5), which shares the core tert-butylcarbamate functional group. This information should be regarded as a guideline for risk assessment and the development of safe handling procedures. It is imperative for researchers and laboratory personnel to conduct their own risk assessments based on the specific conditions of use and to consult with their institution's environmental health and safety department.

This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who may be working with this compound. The information provided is designed to support the safe handling, storage, and disposal of this compound.

Physicochemical and Hazard Identification

The following tables summarize the known physicochemical properties and GHS hazard classifications for the surrogate compound, tert-Butyl carbamate. This data provides a foundation for understanding the potential risks associated with handling this compound.

Table 1: Physicochemical Properties of tert-Butyl carbamate

PropertyValue
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Appearance Off-white solid
Melting Point 105 - 109 °C
Solubility No data available
Stability Stable under recommended storage conditions.[1]

Table 2: GHS Hazard Classification for tert-Butyl carbamate

Hazard ClassCategory
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity – single exposure3 (Respiratory tract irritation)
Acute toxicity, oral4 (Harmful if swallowed)
Acute toxicity, dermal4 (Harmful in contact with skin)
Acute toxicity, inhalation4 (Harmful if inhaled)

Source: Aggregated GHS information from multiple sources for tert-Butyl carbamate.

Table 3: GHS Pictograms, Signal Word, and Hazard Statements for tert-Butyl carbamate

PictogramSignal WordHazard Statements
Exclamation MarkWarning H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2][3] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[2]

Table 4: Precautionary Statements for tert-Butyl carbamate

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash hands thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Response P301+P317IF SWALLOWED: Get medical help.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P317Get medical help.[2]
P319Get medical help if eye irritation persists.[2]
P330Rinse mouth.[2]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Experimental Protocols for Safe Handling

The following protocols are generalized best practices for handling chemical compounds with hazards similar to those identified for tert-Butyl carbamate.

2.1. Personal Protective Equipment (PPE)

A risk assessment should always precede any handling of the compound. The following diagram outlines the recommended PPE selection process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Identify Handling Task (e.g., weighing, dissolution) Assess_Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ocular) Start->Assess_Exposure Select_Gloves Select appropriate gloves (e.g., Nitrile, check breakthrough time) Assess_Exposure->Select_Gloves Dermal Select_Eyewear Wear safety glasses with side shields or goggles Assess_Exposure->Select_Eyewear Ocular Select_Labcoat Wear a standard laboratory coat Assess_Exposure->Select_Labcoat Dermal Select_Respiratory Consider respiratory protection (e.g., fume hood, respirator) if dust or aerosols are generated Assess_Exposure->Select_Respiratory Inhalation Verify_Fit Ensure proper fit and function of all PPE Select_Gloves->Verify_Fit Select_Eyewear->Verify_Fit Select_Labcoat->Verify_Fit Select_Respiratory->Verify_Fit Proceed Proceed with Handling Task Verify_Fit->Proceed

Caption: PPE Selection Workflow for Handling Chemical Compounds.

2.2. Engineering Controls

  • Ventilation: All manipulations of solid this compound that could generate dust, or solutions of the compound, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

2.3. Spill and Emergency Procedures

In the event of a spill, the following workflow should be initiated.

Spill_Response_Workflow cluster_cleanup Cleanup Procedure Start Spill Occurs Evacuate Evacuate immediate area and alert others Start->Evacuate Assess Assess spill size and hazard Evacuate->Assess Small_Spill Small Spill (manageable by trained personnel) Assess->Small_Spill Minor Large_Spill Large Spill (requires specialist response) Assess->Large_Spill Major Don_PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Small_Spill->Don_PPE Contact_EHS Contact Emergency Services and Institutional EHS Large_Spill->Contact_EHS Contain Contain the spill with absorbent material Don_PPE->Contain Collect Carefully collect solid material or absorbed liquid Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste in a sealed, labeled container Decontaminate->Dispose

Caption: Generalized Spill Response Workflow.

2.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Toxicological Information and First Aid

The toxicological properties of this compound have not been fully investigated. The information below is based on the surrogate, tert-Butyl carbamate.

3.1. Potential Health Effects

  • Inhalation: May cause respiratory tract irritation. Harmful if inhaled.

  • Skin Contact: Causes skin irritation. Harmful in contact with skin.

  • Eye Contact: Causes serious eye irritation.

  • Ingestion: Harmful if swallowed.

3.2. First Aid Measures

The following diagram illustrates the recommended first aid response to exposure.

First_Aid_Response cluster_routes Exposure Route cluster_actions Immediate Action Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air Inhalation->Move_Fresh_Air Wash_Skin Wash skin with soap and plenty of water Skin->Wash_Skin Rinse_Eyes Rinse eyes with water for at least 15 minutes Eyes->Rinse_Eyes Rinse_Mouth Rinse mouth, do NOT induce vomiting Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical Wash_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: First Aid Response to Chemical Exposure.

This technical guide provides a starting point for the safe handling of this compound. It is the responsibility of every user to review and understand this information, and to supplement it with further investigation and professional judgment. Always prioritize safety in the laboratory.

References

A Comprehensive Technical Guide to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a pivotal, non-natural amino acid derivative that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold makes it a valuable building block for the synthesis of complex molecular architectures with desirable pharmacological properties. This technical guide provides a comprehensive review of the available literature on this compound, detailing its chemical and physical properties, outlining a likely synthetic pathway based on patent literature, and exploring its critical role as an intermediate in the development of potent therapeutics, including Hepatitis C Virus (HCV) NS5A inhibitors and dopamine D3 receptor antagonists.

Chemical and Physical Properties

This compound is a chiral compound, and its properties can vary slightly between the racemic mixture and its individual enantiomers. The (S)-enantiomer, in particular, is a key intermediate in the synthesis of several important drug candidates.

PropertyValueReferences
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance White to off-white solid[1]
CAS Number (Racemic) 1434142-28-5 (HCl salt)[2]
CAS Number ((S)-enantiomer) 127199-45-5[1]
Melting Point ((S)-enantiomer) 80-84 °C[1]
Boiling Point ((S)-enantiomer) 329.029 °C at 760 mmHg (Predicted)[1]
Density ((S)-enantiomer) 1.099 g/cm³ (Predicted)[1]
Purity ((S)-enantiomer) ≥95% to ≥98.0%+[1]
Storage Refrigerator, protect from light

Synthesis and Experimental Protocols

A likely synthetic pathway is outlined below. This proposed synthesis is a composite of procedures described for similar structures and should be adapted and optimized for specific laboratory conditions.

Proposed Synthetic Pathway

G cluster_0 Step 1: Formation of Spirocyclic Diketone cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction of Oxime and Ketone cluster_3 Step 4: Chiral Resolution (Optional) cluster_4 Step 5: Boc Protection cluster_5 Step 6: Deprotection of Benzyl Group A N-Benzyl-N-(2-oxopropyl)acetamide C 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 1,2-Dibromoethane B->C D 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione C->D F 5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one D->F Base (e.g., Pyridine) Solvent (e.g., Ethanol) E Hydroxylamine Hydrochloride E->F G 5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one F->G I 5-Benzyl-5-azaspiro[2.4]heptan-7-amine G->I H Reducing Agent (e.g., NaBH4, BF3·OEt2) H->I J 5-Benzyl-5-azaspiro[2.4]heptan-7-amine (Racemic) I->J L (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine J->L K Chiral Acid (e.g., L-tartaric acid) K->L M (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine L->M O (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate M->O Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) N Di-tert-butyl dicarbonate (Boc)2O N->O P (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate O->P R (S)-tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate P->R Solvent (e.g., Ethanol) Q H2, Pd/C Q->R

Caption: Proposed synthetic pathway for (S)-tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate.

Detailed Methodologies (Based on Analogous Syntheses)

Step 1: Formation of the Spirocyclic Diketone

  • A suitable N-substituted acetamide is reacted with a 1,2-dihaloethane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the cyclization, yielding the 5-substituted-5-azaspiro[2.4]heptane-4,7-dione.

Step 2: Oximation

  • The diketone is treated with hydroxylamine hydrochloride in the presence of a base like pyridine in an alcoholic solvent. This reaction selectively converts one of the ketone functionalities to an oxime.

Step 3: Reduction of the Oxime and Ketone

  • The resulting keto-oxime is then reduced using a strong reducing agent. A combination of sodium borohydride and a Lewis acid such as boron trifluoride diethyl etherate is often employed to reduce both the oxime and the remaining ketone to the corresponding amines.

Step 4: Chiral Resolution (Optional)

  • For the synthesis of enantiomerically pure products, the racemic amine can be resolved using a chiral acid like L-tartaric acid or through enzymatic resolution.

Step 5: Boc Protection

  • The resolved or racemic amine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine in an inert solvent like dichloromethane to afford the Boc-protected amine.

Step 6: Deprotection of the N-Benzyl Group

  • If an N-benzyl protecting group is used, it can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like ethanol to yield the final product.

Applications in Drug Discovery

This compound is not typically a pharmacologically active agent itself but serves as a crucial building block in the synthesis of more complex drug molecules. Its rigid spirocyclic structure is often incorporated to improve the binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

Hepatitis C Virus (HCV) NS5A Inhibitors

One of the most significant applications of the (S)-enantiomer of this compound is as a key intermediate in the synthesis of Ledipasvir, a potent inhibitor of the HCV non-structural protein 5A (NS5A).[3][4][5] NS5A is a viral phosphoprotein that plays a critical role in HCV RNA replication and virion assembly.[6][7] The spirocyclic core of the carbamate is incorporated into the final drug structure, contributing to its high potency.

Dopamine D3 Receptor Antagonists

The 5-azaspiro[2.4]heptane scaffold is also utilized in the development of selective dopamine D3 receptor antagonists.[8][9][10] The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is a target for the treatment of various central nervous system disorders, including schizophrenia, substance abuse, and Parkinson's disease. The rigid conformation of the spirocyclic moiety can enhance the selectivity of the antagonist for the D3 receptor over the closely related D2 receptor, thereby reducing the potential for side effects.

Orexin Receptor Antagonists

Derivatives of 5-azaspiro[2.4]heptane have also been investigated as potent dual orexin 1 and orexin 2 receptor antagonists.[11][12] Orexin receptors are involved in the regulation of sleep-wake cycles, and their antagonists are being developed as novel treatments for insomnia.

Experimental Workflows and Logical Relationships

The general workflow for the utilization of this compound in drug discovery follows a logical progression from the synthesis of the building block to its incorporation into a final drug candidate and subsequent biological evaluation.

G A Synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate B Deprotection of Boc Group A->B C Coupling with a Pharmacophoric Fragment B->C D Final Drug Candidate C->D E In Vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) D->E F In Vivo Efficacy and Pharmacokinetic Studies E->F

Caption: General workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, while not extensively detailed in peer-reviewed literature for the exact molecule, can be reliably achieved through established methods for constructing spirocyclic amines. The primary importance of this compound lies in its role as a key intermediate for the synthesis of high-value drug candidates targeting a range of diseases, most notably Hepatitis C and various CNS disorders. The rigid, three-dimensional nature of the 5-azaspiro[2.4]heptane core provides a unique structural motif that can be exploited to enhance the potency, selectivity, and overall drug-like properties of the final active pharmaceutical ingredients. Further exploration of this and similar spirocyclic scaffolds is likely to continue to yield novel and effective therapeutics.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a driving force in medicinal chemistry. Among the emerging classes of building blocks, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. This technical guide focuses on a particularly promising building block: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate . While specific, detailed synthetic procedures and applications for this exact molecule remain largely proprietary, this document provides a comprehensive overview of its significance, a plausible synthetic approach based on related compounds, and the broader context of the 5-azaspiro[2.4]heptane scaffold in drug discovery.

The 5-Azaspiro[2.4]heptane Core: A Privileged Scaffold

The 5-azaspiro[2.4]heptane moiety is a rigid, three-dimensional structure that offers a unique spatial arrangement of atoms. This distinct conformation can facilitate precise interactions with biological targets, making it a valuable component in the design of novel therapeutics. The incorporation of this spirocyclic system can confer several advantages:

  • Increased Fsp³ Character: The high fraction of sp³-hybridized carbon atoms imparts a more three-dimensional character to the molecule, which is often correlated with higher clinical success rates for drug candidates.

  • Improved Physicochemical Properties: The rigid nature of the scaffold can lead to favorable absorption, distribution, metabolism, and excretion (ADME) properties, such as enhanced metabolic stability and modulated lipophilicity.

  • Novel Chemical Space: The unique topology of the 5-azaspiro[2.4]heptane core allows for the exploration of new areas of chemical space, potentially leading to the discovery of first-in-class drugs.

The versatility of this scaffold is highlighted by its presence in a range of biologically active compounds, demonstrating its potential across various therapeutic areas.

Physicochemical and Product Data

While extensive experimental data for this compound is not widely published, the hydrochloride salt is commercially available, confirming its utility as a building block. The following table summarizes the available data for the hydrochloride form.

PropertyValueReference
CAS Number 1434142-28-5
Molecular Formula C₁₁H₂₁ClN₂O₂
Molecular Weight 248.75 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Storage Conditions Store at 2-8°C, protected from light

A Plausible Synthetic Pathway

G A 1. Starting Material (e.g., a suitable cyclopropanecarboxylic acid derivative) B 2. Ring Formation (e.g., Curtius or Hofmann rearrangement to form the amine) A->B  Step 1   C 3. Spirocyclization (e.g., intramolecular cyclization to form the pyrrolidine ring) B->C  Step 2   D 4. Boc Protection (Protection of the primary amine) C->D  Step 3   E 5. Final Product (this compound) D->E  Step 4  

Caption: A proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of the target compound, drawing inspiration from synthetic methods for related azaspirocycles.

Step 1: Synthesis of a Protected 1-aminocyclopropane-1-carboxamide

  • To a solution of a suitable N-protected 1-aminocyclopropane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine) are added.

  • The reaction mixture is stirred at room temperature, followed by the addition of an ammonia source (e.g., ammonium chloride and another equivalent of base).

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide.

Step 2: Hofmann Rearrangement to 1,1-diaminocyclopropane derivative

  • The N-protected 1-aminocyclopropane-1-carboxamide is treated with a Hofmann rearrangement reagent (e.g., bromine in the presence of sodium hydroxide, or a hypervalent iodine reagent like (diacetoxyiodo)benzene).

  • The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

  • After the reaction is complete, the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated.

Step 3: Spirocyclization to form the 5-azaspiro[2.4]heptane core

  • The resulting diamine derivative is reacted with a suitable dielectrophile (e.g., a 1,4-dihalobutane derivative) in the presence of a base to facilitate intramolecular cyclization.

  • The reaction is typically heated to drive the cyclization to completion.

  • Purification by column chromatography would likely be necessary to isolate the desired spirocyclic product.

Step 4: Boc Protection of the Primary Amine

  • The free primary amine of the 5-azaspiro[2.4]heptan-1-amine is protected with a tert-butoxycarbonyl (Boc) group.

  • To a solution of the amine in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or diisopropylethylamine) are added.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then washed with aqueous solutions to remove excess Boc₂O and other reagents. The organic layer is dried and concentrated to afford the final product, this compound.

Note: This is a generalized and hypothetical protocol. The actual experimental conditions, reagents, and purification methods would require optimization.

Applications in Medicinal Chemistry: The Power of the Scaffold

While specific examples of drug candidates incorporating this compound are not prevalent in publicly available literature, the broader 5-azaspiro[2.4]heptane scaffold has been successfully employed in the development of several important therapeutic agents.

Antiviral Agents: The Case of Ledipasvir

A prominent example is the use of a related building block, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, in the synthesis of the highly potent Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir . The spirocyclic core plays a crucial role in orienting the key pharmacophoric elements for optimal binding to the viral protein.

G cluster_0 Drug Development Pathway A 5-Azaspiro[2.4]heptane Carboxylic Acid Derivative B Chemical Synthesis (Multi-step) A->B C Ledipasvir (HCV NS5A Inhibitor) B->C D Inhibition of HCV Replication C->D

Methodological & Application

Synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of synthetic approaches related to azaspiro[2.4]heptane derivatives, with a focus on obtaining "tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate." Despite a comprehensive literature search, a direct and detailed experimental protocol for the synthesis of the title compound with the carbamate functionality at the C-1 position could not be located in publicly available scientific literature and patents. However, this document outlines the synthesis of structurally related isomers, specifically the C-7 and C-6 substituted analogs, which may serve as valuable starting points for the development of a synthetic route to the desired C-1 isomer. The protocols and data presented are for these related compounds and should be interpreted as such.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. The 5-azaspiro[2.4]heptane core, in particular, is a key structural motif in various biologically active molecules. The title compound, "this compound," features a Boc-protected amine on the cyclopropane ring of this scaffold, making it a potentially valuable building block for drug discovery. This document details the available synthetic methodologies for closely related isomers.

Synthesis of Related Isomers

While a direct synthesis for this compound was not found, methods for the preparation of the corresponding 7-amino and 6-carboxylic acid derivatives have been reported. These syntheses provide insight into the construction and functionalization of the 5-azaspiro[2.4]heptane ring system.

Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane Dihydrochloride

A multi-step synthesis starting from protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been developed to produce (S)-7-Amino-5-azaspiro[2.4]heptane.[1][2] This route involves an enantioselective hydrogenation as a key step.

Experimental Protocol: Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane Dihydrochloride[1]

A five-step transformation from (S)-N-Cbz-ethyl 1-(2-amino-1-hydroxyethyl)cyclopropanecarboxylate is employed.

  • Methanesulfonation and Azidation: The starting alcohol is converted to the corresponding azide.

  • Reduction, Deprotection, and Cyclization: A one-pot reaction yields the spirocyclic lactam.

  • Reduction and Salt Formation: The lactam is reduced with lithium aluminum hydride (LAH), followed by acidification to give the dihydrochloride salt.

StepProductYieldEnantiomeric Excess (ee)
1-35-((S)-7-amino-5-azaspiro[2.4]heptane-4-one)90%98.9%
4-5(S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride92% (over two steps)Not Reported

Table 1: Quantitative data for the synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride.

Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

The synthesis of this C-6 functionalized isomer has been described, providing a route to a Boc-protected spirocyclic amino acid.[3]

Experimental Protocol: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid[3]

This synthesis is reported to start from (2S,4R)-4-hydroxyproline and involves a modified Simmons-Smith reaction as the key step to form the cyclopropane ring. The synthesis is carried out over six steps.

StepReactionKey Reagents
Key StepModified Simmons-Smith ReactionNot specified in abstract

Table 2: Overview of the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.

Proposed Synthetic Strategy and Workflow

Based on the available literature for related compounds, a logical synthetic approach to the target molecule, this compound, would likely involve the synthesis of a 1-amino-5-azaspiro[2.4]heptane precursor, followed by Boc protection. A hypothetical workflow is presented below. It is crucial to note that this is a conceptual pathway and would require experimental validation.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Formation start Pyrrolidine-based Starting Material step1 Introduction of a functional group at C-2 (e.g., ketone or protected amine) start->step1 step2 Formation of exocyclic double bond step1->step2 step3 Cyclopropanation step2->step3 step4 Conversion of functional group to amine at C-1 step3->step4 precursor 1-Amino-5-azaspiro[2.4]heptane step4->precursor boc_protection Boc Protection precursor->boc_protection final_product This compound boc_protection->final_product

Figure 1: A proposed, non-validated workflow for the synthesis of the target molecule.

Discussion and Future Directions

The lack of a direct published synthesis for this compound highlights a potential gap in the chemical literature for this particular substitution pattern of the 5-azaspiro[2.4]heptane scaffold. The synthetic routes for the C-7 and C-6 isomers demonstrate the feasibility of constructing the core ring system.

Future research efforts could focus on:

  • Developing a novel synthetic route to 1-amino-5-azaspiro[2.4]heptane.

  • Exploring the functional group interconversion of known 5-azaspiro[2.4]heptane derivatives to introduce a functional group at the C-1 position.

  • Adapting existing cyclopropanation methodologies to pyrrolidine precursors with appropriate functionality at the C-2 position.

Conclusion

While a detailed, experimentally validated protocol for the synthesis of "this compound" is not currently available in the reviewed literature, the synthetic methods for related isomers provide a solid foundation for further research. The information compiled in this document is intended to aid researchers in the design and development of a viable synthetic pathway to this novel and potentially valuable chemical entity. All presented protocols are for related isomers and should be used as a guide for research and development purposes only.

References

Application Notes and Protocols for the Synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its rigid spirocyclic scaffold and the presence of a protected amine functional group make it a key intermediate in the synthesis of complex molecules, including inhibitors of the hepatitis C virus (HCV) NS5A protein. This document provides detailed protocols for the synthesis of this compound, based on established chemical transformations. The synthesis involves a multi-step sequence culminating in the Boc-protection of the precursor amine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic step of Boc-protection.

StepReactantsReagentSolventReaction TimeTemperatureYield
Boc-Protection 5-benzyl-7(S)-amino-5-azaspiro[2.4]heptaneDi-tert-butyl dicarbonateDichloromethane2 hoursRoom Temperature95.6%

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the initial construction of a protected 5-azaspiro[2.4]heptane core, followed by functional group manipulations to introduce the amine, and finally, protection of the amine with a tert-butoxycarbonyl (Boc) group. The following protocol is a representative synthesis.

Overall Synthetic Scheme

A plausible synthetic route involves the initial synthesis of a protected amine precursor, such as 5-benzyl-5-azaspiro[2.4]heptan-1-amine, followed by Boc-protection and subsequent debenzylation (if the unprotected core is desired). A key final step is the reaction of the amine with di-tert-butyl dicarbonate.

Protocol 1: Synthesis of 5-benzyl-7(S)-t-butoxycarbonyl amino-5-azaspiro[1][2]heptane[3]

This protocol details the final Boc-protection step to yield a protected version of the target molecule.

Materials:

  • 5-benzyl-7(S)-amino-5-azaspiro[2.4]heptane (3 kg, 14.9 mol)

  • Di-tert-butyl dicarbonate (Boc anhydride) (3.9 kg, 17.9 mol)

  • Dichloromethane (20 L)

  • Water (20 L)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • 50 L reactor

Procedure:

  • To a 50 L reactor, add 5-benzyl-7(S)-amino-5-azaspiro[2.4]heptane (3 kg) and dichloromethane (20 L).

  • Stir the mixture at room temperature.

  • Add di-tert-butyl dicarbonate (3.9 kg) to the reactor.

  • Continue stirring at room temperature for 2 hours.

  • After 2 hours, add water (20 L) to the reactor for extraction.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by evaporation to obtain 5-benzyl-7(S)-t-butoxycarbonyl amino-5-azaspiro[2.4]heptane.

Expected Yield: 4.3 kg (95.6%)

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the target compound, highlighting the key Boc-protection step.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Boc-Protection cluster_product Final Product Start Protected 5-azaspiro[2.4]heptan-1-amine (e.g., 5-benzyl derivative) Reaction Reaction with Di-tert-butyl dicarbonate Start->Reaction DCM, RT, 2h Product This compound Reaction->Product Workup & Purification LogicalFlow A Synthesis of 5-azaspiro[2.4]heptane core B Introduction of Amine Functionality A->B C Boc-Protection of Amine B->C D Optional: Removal of N-protecting group (e.g., benzyl) C->D If N-unsubstituted core is desired E Final Product: this compound C->E If N-substituted core is desired D->E

Application Notes and Protocols: Synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a valuable chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of antiviral agents such as Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. Its rigid spirocyclic scaffold provides a unique three-dimensional architecture that is attractive for designing novel therapeutics with improved potency and selectivity. This document provides a detailed overview of a common synthetic route to this compound, including the reaction mechanism, intermediates, and detailed experimental protocols.

Reaction Mechanism and Intermediates

The synthesis of this compound typically proceeds through a multi-step sequence starting from a protected 4-oxoproline derivative. The key transformations involve the introduction of an exocyclic methylene group via a Wittig reaction, followed by a cyclopropanation reaction to form the spirocyclic core.

A plausible synthetic pathway is outlined below:

  • Wittig Reaction: The synthesis commences with the olefination of a protected 4-oxopyrrolidine derivative, such as (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. This step utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt like methyltriphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide), to convert the ketone into an exocyclic methylene group. This reaction proceeds through a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

  • Cyclopropanation: The resulting 4-methyleneproline derivative undergoes cyclopropanation to introduce the spirocyclic cyclopropyl group. A common method for this transformation is the Simmons-Smith reaction or one of its variations, which involves the use of a carbenoid species.[1] For instance, diiodomethane and diethylzinc can be used to generate the zinc carbenoid, which then adds to the double bond in a concerted fashion to form the cyclopropane ring.

The overall reaction sequence can be visualized as follows:

Reaction_Mechanism Start (S)-1-(tert-butoxycarbonyl)-4- oxopyrrolidine-2-carboxylic acid Intermediate1 Betaine Intermediate Start->Intermediate1 Ph3P=CH2 (Wittig Reagent) Intermediate2 (S)-1-(tert-butoxycarbonyl)-4- methylenepyrrolidine-2-carboxylic acid Intermediate1->Intermediate2 - Ph3PO Final tert-Butyl 5-azaspiro[2.4]heptan- 1-ylcarbamate Intermediate2->Final CH2I2, Et2Zn (Simmons-Smith) Intermediate3 Zinc Carbenoid Intermediate3->Final Reagents Diiodomethane (CH2I2) Diethylzinc (Et2Zn) Reagents->Intermediate3

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established synthetic methods for related compounds and provide a general framework for the synthesis.[1] Researchers should adapt these procedures as needed and ensure all manipulations are performed under appropriate safety precautions.

Protocol 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid (Intermediate 2)

Materials:

  • (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C.

  • Allow the resulting ylide solution to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

  • Diethylzinc (solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere, add diethylzinc solution dropwise.

  • After stirring for 15-20 minutes, add diiodomethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis. Yields and purity are representative and may vary depending on reaction scale and optimization.

StepProductStarting MaterialReagentsTypical Yield (%)Purity (%)
1(S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acidMethyltriphenylphosphonium bromide, K-t-BuO75-85>95
2This compound(S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acidDiethylzinc, Diiodomethane60-70>98

Experimental Workflow

The overall experimental workflow can be visualized as a series of sequential steps from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Cyclopropanation Start Starting Material: (S)-1-(tert-butoxycarbonyl)-4- oxopyrrolidine-2-carboxylic acid Reaction1 React with Ph3P=CH2 in THF Start->Reaction1 Workup1 Aqueous Workup and Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Intermediate: (S)-1-(tert-butoxycarbonyl)-4- methylenepyrrolidine-2-carboxylic acid Purification1->Intermediate Reaction2 React with Et2Zn and CH2I2 in DCM Intermediate->Reaction2 Workup2 Aqueous Workup and Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct Final Product: tert-Butyl 5-azaspiro[2.4]heptan- 1-ylcarbamate Purification2->FinalProduct

Caption: General experimental workflow for the two-step synthesis.

Application in Drug Development

The spirocyclic amine core of this compound is a privileged scaffold in modern drug discovery. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties. The synthetic route detailed here provides a reliable method for accessing this important building block for the development of new therapeutics.

Safety Considerations

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Diethylzinc is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.

  • Diiodomethane is a dense, toxic liquid. Avoid inhalation and skin contact.

  • Organic solvents such as THF and DCM are flammable and should be used in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for the Purification of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its spirocyclic core and protected amine functionalities make it a key intermediate for creating structurally complex molecules with potential biological activity. The purity of this intermediate is paramount to ensure the successful synthesis of downstream targets and the reliability of biological data. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques, including flash column chromatography and trituration/recrystallization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of a related isomer, (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, is provided below. These properties are expected to be similar for the target compound and are useful for its handling and purification.

PropertyValueReference
Appearance White powder[1][2]
Melting Point 80-84 °C[1][2]
Boiling Point 329.0 °C at 760 mmHg[1][2]
Density 1.099 g/cm³[1][2]
Purity (typical) ≥95%

Purification Strategies

The purification of this compound can be approached through two primary methods: flash column chromatography for high purity separation and trituration or recrystallization for a simpler, non-chromatographic workup. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

A general workflow for the purification and analysis of the target compound is outlined below.

G cluster_purification Purification Options crude Crude Product (this compound) tlc TLC Analysis (Initial Purity Assessment) crude->tlc decision Purity Acceptable? tlc->decision flash_chrom Flash Column Chromatography (High Purity) decision->flash_chrom No trituration Trituration / Recrystallization (Bulk Purification) decision->trituration No, High Impurity Load pure_product Pure Product (>98%) decision->pure_product Yes analysis Purity Analysis (TLC, LC-MS, NMR) flash_chrom->analysis trituration->analysis analysis->pure_product

General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for obtaining high-purity this compound, particularly for removing closely related impurities. Given the basic nature of the secondary amine in the spirocyclic core, the use of an amine-modified mobile phase or an amine-functionalized silica gel is recommended to prevent peak tailing and improve separation.

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh) or pre-packed silica gel columns

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain or Ninhydrin solution

  • Rotary evaporator

Instrumentation:

  • Flash chromatography system (automated or manual)

  • Glass columns for manual chromatography

  • Fraction collector

  • UV detector (optional, if impurities are UV-active)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a mobile phase of 95:5 DCM:MeOH with 0.5% Et₃N.

    • Visualize the spots using a KMnO₄ stain or by heating after dipping in a ninhydrin solution. The product should appear as a distinct spot, and this will help in determining the appropriate mobile phase for column chromatography.

  • Column Packing (for manual chromatography):

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM with 0.5% Et₃N).

    • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.

    • Load the dissolved sample or the dry-loaded silica gel onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (e.g., 100% DCM with 0.5% Et₃N).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., a gradient of 0% to 10% MeOH in DCM with 0.5% Et₃N).

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the same mobile phase as in step 1.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator to yield the purified product as a white to off-white solid.

Representative Data:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane with 0.5% Triethylamine
Sample Loading 1 g crude material per 50 g silica gel
Expected Yield 85-95% (depending on crude purity)
Final Purity >98% (by LC-MS and ¹H NMR)
Protocol 2: Purification by Trituration/Recrystallization

For crude material that is relatively pure, trituration or recrystallization can be a more straightforward and scalable purification method. This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent system.

Materials and Reagents:

  • Crude this compound

  • Hexanes

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure for Trituration:

  • Place the crude solid in a flask.

  • Add a solvent mixture in which the product is sparingly soluble at room temperature, for instance, a mixture of hexanes and a small amount of dichloromethane (e.g., 10:1 Hexanes:DCM).

  • Stir the slurry vigorously for 1-2 hours at room temperature.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold hexanes.

  • Dry the purified solid under vacuum.

Procedure for Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • For further crystallization, cool the flask in an ice bath.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Representative Data:

ParameterValue
Trituration Solvent Hexanes:Dichloromethane (10:1)
Recrystallization Solvent Ethyl Acetate / Hexanes
Expected Yield 70-90%
Final Purity >97%

Logical Diagram of Purification Method Selection

The choice between chromatography and trituration/recrystallization often depends on the initial purity of the crude material and the desired final purity.

G start Crude Product Analysis (TLC or LC-MS) purity_check Assess Impurity Profile start->purity_check high_purity_req High Purity Required (>99%) purity_check->high_purity_req Multiple or Close-Eluting Impurities bulk_purification Bulk Purification (>97% Purity Sufficient) purity_check->bulk_purification Few, Easily Separable Impurities flash_chrom Flash Column Chromatography high_purity_req->flash_chrom trituration Trituration / Recrystallization bulk_purification->trituration

Decision tree for selecting a purification method.

Conclusion

The protocols outlined in these application notes provide robust methods for the purification of this compound. For achieving the highest purity, flash column chromatography with an amine-modified eluent is the recommended method. For larger scale and when the crude material is of reasonable purity, trituration or recrystallization offers a simpler and efficient alternative. Proper analysis of the crude material is essential for selecting the most appropriate purification strategy to obtain a product that meets the stringent quality requirements for drug discovery and development.

References

Application Notes and Protocols: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate in the Synthesis of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate as a key building block in the synthesis of novel neuroactive compounds. The focus is on the development of aryl-spirocyclic diamine derivatives with potential applications as antidepressants. This document includes detailed experimental protocols, quantitative data on biological activity, and visualizations of the relevant signaling pathways.

Introduction

The spirocyclic diamine scaffold has emerged as a promising structural motif in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved potency and selectivity for biological targets. This compound is a versatile chiral intermediate that provides a rigid spirocyclic core, enabling the synthesis of diverse libraries of neuroactive compounds. This document details the synthesis and biological evaluation of novel compounds derived from this scaffold, specifically focusing on their activity as serotonin transporter (SERT) and 5-HT₃A receptor inhibitors.

Synthesis of Neuroactive Aryl-Spirocyclic Diamines

A series of novel aryl-spirocyclic diamine derivatives have been synthesized with the aim of developing multimodal antidepressants. Among these, compounds D6 and D17 have demonstrated potent inhibitory activity against both the serotonin transporter (SERT) and the 5-HT₃A receptor.[1][2][3] The synthetic route leverages this compound as a key starting material.

General Synthetic Scheme

The synthesis of the target compounds involves a multi-step process, beginning with the protection of the secondary amine of the spirocyclic core, followed by the introduction of the aryl group and subsequent deprotection and functionalization of the primary amine.

Synthesis_Workflow A This compound B Boc Protection of Spiro-Nitrogen A->B Boc₂O, Et₃N, DCM C Grignard Reaction with Aryl Halide B->C 1. Aryl-MgBr 2. Oxidizing Agent D Deprotection of Primary Amine C->D TFA or HCl in Dioxane E Reductive Amination D->E Aldehyde/Ketone, NaBH(OAc)₃ F Final Compounds (D6, D17) E->F

Caption: General workflow for the synthesis of aryl-spirocyclic diamines.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and the final neuroactive compounds D6 and D17 .

Protocol 1: Synthesis of tert-butyl (1-(2,4-dichlorophenyl))-5-azaspiro[2.4]heptan-1-ylcarbamate
  • Protection of the Spiro-Nitrogen: To a solution of (S)-tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (Et₃N, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Protocol 2: Synthesis of (R)-1-(2,4-dichlorophenyl)-5-azaspiro[2.4]heptan-1-amine
  • Grignard Reaction: To a solution of the Boc-protected spirocyclic intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C, add a solution of 2,4-dichlorophenylmagnesium bromide (2.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and basify with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the desired amine.

Protocol 3: Synthesis of (R)-1-(2,4-dichlorophenyl)-N-methyl-5-azaspiro[2.4]heptan-1-amine (D6) and (R)-1-(2,4-dichlorophenyl)-N,N-dimethyl-5-azaspiro[2.4]heptan-1-amine (D17)
  • Reductive Amination (for D6): To a solution of (R)-1-(2,4-dichlorophenyl)-5-azaspiro[2.4]heptan-1-amine (1.0 eq) in methanol, add formaldehyde (1.2 eq, 37% in H₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Reductive Amination (for D17): To a solution of (R)-1-(2,4-dichlorophenyl)-5-azaspiro[2.4]heptan-1-amine (1.0 eq) in methanol, add formaldehyde (2.5 eq, 37% in H₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Work-up (for both D6 and D17): Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final compounds D6 and D17 .

Quantitative Data

The synthesized compounds were evaluated for their inhibitory activity against human SERT and 5-HT₃A receptors. The results are summarized in the table below.

CompoundSERT IC₅₀ (nM)5-HT₃A IC₅₀ (nM)
D6 15.325.8
D17 28.112.5
Reference
Vortioxetine1.63.7

Data obtained from in vitro assays.

Signaling Pathways

The neuroactive compounds D6 and D17 exert their effects by modulating the serotonin transporter (SERT) and the 5-HT₃A receptor. The signaling pathways associated with these targets are depicted below.

Serotonin Transporter (SERT) Mechanism

SERT is a membrane protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating serotonergic signaling.[4][5][6][7] This process is dependent on sodium and chloride ion gradients.

SERT_Mechanism cluster_out Extracellular Space (Synaptic Cleft) cluster_in Presynaptic Neuron Serotonin_out Serotonin (5-HT) SERT_out SERT (Outward-facing) Serotonin_out->SERT_out Na_out Na⁺ Na_out->SERT_out Cl_out Cl⁻ Cl_out->SERT_out SERT_in SERT (Inward-facing) SERT_out->SERT_in Conformational Change D6_D17 D6 / D17 D6_D17->SERT_out Inhibition Serotonin_in Serotonin (reuptake) SERT_in->Serotonin_in Na_in Na⁺ SERT_in->Na_in Cl_in Cl⁻ SERT_in->Cl_in

Caption: Mechanism of serotonin reuptake by SERT and its inhibition.

5-HT₃A Receptor Signaling Pathway

The 5-HT₃A receptor is a ligand-gated ion channel.[8][9][10] Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization.

Caption: Simplified 5-HT₃A receptor signaling pathway.

Conclusion

This compound is a valuable chiral building block for the synthesis of novel neuroactive compounds. The aryl-spirocyclic diamine derivatives D6 and D17 demonstrate potent dual inhibitory activity against SERT and the 5-HT₃A receptor, highlighting the potential of this scaffold in the development of new treatments for depression and related disorders. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate in CNS Modulator Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Within this class, the 5-azaspiro[2.4]heptane core has emerged as a valuable building block for the development of novel Central Nervous System (CNS) modulators. This document provides detailed application notes and protocols for the use of tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, a key intermediate in the synthesis of potent dual orexin receptor antagonists (DORAs). These antagonists are of significant interest for the treatment of sleep disorders like insomnia.

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), is a critical regulator of sleep and wakefulness.[1][2] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain, promoting arousal and maintaining wakefulness.[3] Antagonism of both OX1R and OX2R has been shown to be an effective strategy for inducing and maintaining sleep, leading to the development of a new class of hypnotic agents.[4]

The 5-azaspiro[2.4]heptane scaffold has been successfully employed to develop potent DORAs with good brain penetration and oral bioavailability.[1][5] this compound serves as a crucial chiral intermediate, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize antagonist potency and pharmacokinetic profiles.[5]

Application Notes

This compound is primarily utilized as a foundational scaffold in the multi-step synthesis of more complex molecules targeting CNS receptors. Its key application lies in the development of dual orexin receptor antagonists.

Key Applications:

  • Scaffold for Orexin Receptor Antagonists: The 5-azaspiro[2.4]heptane core provides a rigid and structurally novel framework for the design of potent DORAs. The Boc-protected amine allows for subsequent chemical modifications and coupling with other pharmacophoric fragments.[5]

  • Fragment-Based Drug Discovery: This molecule can be used as a starting point in fragment-based screening campaigns to identify novel binders for CNS targets.

  • Combinatorial Chemistry: The reactive amine, after deprotection, is amenable to parallel synthesis approaches to generate libraries of related compounds for high-throughput screening.

Advantages of the 5-Azaspiro[2.4]heptane Scaffold:

  • Structural Rigidity and Novelty: The spirocyclic system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for the target receptor.

  • Three-Dimensional Diversity: The scaffold orients substituents in distinct vectors in 3D space, allowing for comprehensive exploration of the target's binding pocket.

  • Favorable Physicochemical Properties: Derivatives of this scaffold have demonstrated good drug-like properties, including metabolic stability and brain permeability.[1]

Quantitative Data Presentation

The following tables summarize the in vitro potency and in vivo pharmacokinetic data for a lead compound (Compound 15) derived from the 5-azaspiro[2.4]heptane scaffold, as reported in the literature.[1]

Table 1: In Vitro Potency of Lead Compound 15 at Orexin Receptors [1]

CompoundOX1R (h) IC50 (nM)OX2R (h) IC50 (nM)
Lead Cpd 15 1612

h: human

Table 2: Pharmacokinetic Profile of Lead Compound 15 in Rats [1]

CompoundRouteDose (mg/kg)Cmax (ng/mL)AUC0-t (ng*h/mL)T1/2 (h)Brain/Plasma Ratio
Lead Cpd 15 IV1-1361.31.1
Lead Cpd 15 PO101174921.9-

IV: Intravenous, PO: Oral, Cmax: Maximum plasma concentration, AUC: Area under the curve, T1/2: Half-life.

Signaling Pathways and Experimental Workflows

Orexin Signaling Pathway and Mechanism of DORA Action

Orexin neuropeptides (Orexin-A and Orexin-B) are released from hypothalamic neurons and bind to OX1 and OX2 receptors, which are Gq-protein coupled.[5] This binding activates the Gq protein, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to neuronal depolarization and the promotion of wakefulness. Dual orexin receptor antagonists (DORAs) competitively block the binding of orexins to both receptors, thereby inhibiting this signaling cascade and promoting sleep.

orexin_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron (Hypothalamus) Orexins Orexin-A Orexin-B Orexin_Neuron->Orexins Release OX1R OX1R Orexins->OX1R Bind OX2R OX2R Orexins->OX2R Bind Gq Gq OX1R->Gq Activate OX2R->Gq PLC PLC Gq->PLC Activate Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release ↑ IP3 Wakefulness Neuronal Excitation (Wakefulness) Ca_release->Wakefulness DORA DORA (e.g., Cpd 15) DORA->OX1R Block DORA->OX2R

Caption: Orexin signaling pathway and the inhibitory action of a Dual Orexin Receptor Antagonist (DORA).

General Workflow for DORA Development

The development of novel DORAs using the 5-azaspiro[2.4]heptane scaffold follows a standard medicinal chemistry workflow, from initial synthesis to in vivo evaluation.

workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound synthesis Multi-step Synthesis (Amide Coupling, etc.) start->synthesis library Compound Library synthesis->library binding Orexin Receptor Binding Assays (IC50) library->binding functional Functional Assays (e.g., Ca²⁺ Mobilization) binding->functional adme In Vitro ADME (Metabolic Stability, etc.) functional->adme pk Pharmacokinetic Studies (Rat) adme->pk efficacy Efficacy Models (Sleep/Wake EEG) pk->efficacy lead Lead Compound Identification efficacy->lead

Caption: General workflow for the development of DORAs from the spirocyclic intermediate.

Experimental Protocols

Protocol 1: Synthesis of a 5-Azaspiro[2.4]heptane-based Orexin Antagonist

This protocol is a generalized procedure based on the synthesis of related compounds.[5] The initial step involves the coupling of the deprotected spirocyclic amine with a carboxylic acid fragment, followed by further modifications.

  • Boc Deprotection:

    • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine hydrochloride salt is often used directly in the next step.

  • Amide Coupling:

    • To a solution of the deprotected amine salt in a polar aprotic solvent (e.g., DMF or DCM), add a suitable carboxylic acid (e.g., a substituted benzoic acid derivative).

    • Add a coupling agent such as HATU or EDC/HOBt.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the coupling.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final antagonist.

Protocol 2: Orexin Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (IC₅₀) of a test compound for the OX1 and OX2 receptors.[6]

  • Membrane Preparation:

    • Use cell membranes from a stable cell line (e.g., CHO or HEK293) expressing either human OX1R or OX2R.

    • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein per well), a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-Orexin-A), and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • The assay buffer should contain protease inhibitors.

    • Define non-specific binding using a high concentration of a known non-radiolabeled orexin antagonist (e.g., 1 µM suvorexant).

    • Define total binding in wells containing only the radioligand and membranes.

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 3: In Vivo Evaluation of Sleep-Promoting Efficacy in Rats

This protocol describes a method to assess the hypnotic effects of a DORA using electroencephalography (EEG) and electromyography (EMG) in rats.[4][7]

  • Animal Preparation and Surgery:

    • Acclimate male Sprague-Dawley or Wistar rats to the housing conditions for at least one week.

    • Surgically implant EEG and EMG electrodes under anesthesia. Place EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.

    • Allow the animals to recover from surgery for at least one week.

  • Compound Administration and Recording:

    • Acclimate the rats to the recording chambers and tethered recording cables.

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the beginning of the light cycle (the normal sleep period for nocturnal animals).

    • Record EEG and EMG signals continuously for a set period (e.g., 6-8 hours) post-dosing.

  • Data Analysis:

    • Score the EEG/EMG recordings in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.

    • Calculate key sleep parameters for each treatment group, including:

      • Latency to persistent sleep (NREM and REM).

      • Total time spent in wakefulness, NREM, and REM sleep.

      • Number and duration of sleep/wake bouts.

    • Compare the sleep parameters of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in NREM and REM sleep and a decrease in wakefulness indicates a hypnotic effect.

References

Application Notes and Protocols: Boc-Protection and Deprotection of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the tert-butyloxycarbonyl (Boc) protection of 5-azaspiro[2.4]heptan-1-amine and the subsequent deprotection of the resulting tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in the development of pharmaceutical agents, due to its stability in various reaction conditions and its facile removal under acidic conditions.

Introduction to Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. Its widespread use stems from the ease of its introduction and its stability towards a broad range of nucleophilic and basic conditions. The protection of an amine involves its conversion to a carbamate. The most frequently used reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Deprotection of the Boc group is typically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to cleave the carbamate, releasing the free amine, carbon dioxide, and a stable tert-butyl cation. This orthogonality with other protecting groups makes the Boc group an invaluable tool in multi-step synthetic routes.

Experimental Protocols

Boc-Protection of 5-azaspiro[2.4]heptan-1-amine

This protocol details the procedure for the N-Boc protection of 5-azaspiro[2.4]heptan-1-amine using di-tert-butyl dicarbonate.

Materials:

  • 5-azaspiro[2.4]heptan-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or a mixture of water and acetone

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-azaspiro[2.4]heptan-1-amine (1.0 eq) in THF or a 9.5:0.5 mixture of water and acetone.

  • Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution and stir at room temperature.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Continue stirring the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if THF was used as the solvent, concentrate the reaction mixture under reduced pressure. If a water/acetone mixture was used, proceed to the next step.

  • Dilute the residue with dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Boc-Deprotection of this compound

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected 5-azaspiro[2.4]heptan-1-amine. The product may be obtained as a salt depending on the workup and may require further neutralization or purification.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Boc-protection and deprotection of spirocyclic amines based on general literature procedures.

Table 1: Boc-Protection of 5-azaspiro[2.4]heptan-1-amine

ParameterCondition 1Condition 2
Starting Material 5-azaspiro[2.4]heptan-1-amine5-azaspiro[2.4]heptan-1-amine
Reagent Di-tert-butyl dicarbonateDi-tert-butyl dicarbonate
Base TriethylamineSodium Bicarbonate
Solvent TetrahydrofuranWater/Acetone (9.5:0.5)
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 12 hours8 - 12 minutes
Typical Yield >90%>90%

Table 2: Boc-Deprotection of this compound

ParameterCondition 1Condition 2
Starting Material This compoundThis compound
Reagent Trifluoroacetic Acid (TFA)4M HCl in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 12 hours
Typical Yield >95%>95%

Visualizations

The following diagrams illustrate the chemical transformations and the general experimental workflow.

Boc_Protection_Deprotection cluster_protection Boc-Protection cluster_deprotection Boc-Deprotection Start_Prot 5-azaspiro[2.4]heptan-1-amine Product_Prot This compound Start_Prot->Product_Prot THF or H₂O/Acetone, RT Reagent_Prot Boc₂O, Base Reagent_Prot->Start_Prot Start_Deprot This compound Product_Deprot 5-azaspiro[2.4]heptan-1-amine Start_Deprot->Product_Deprot DCM or Dioxane, RT Reagent_Deprot TFA or HCl Reagent_Deprot->Start_Deprot

Caption: Chemical transformation for Boc-protection and deprotection.

Experimental_Workflow cluster_workflow_protection Boc-Protection Workflow cluster_workflow_deprotection Boc-Deprotection Workflow Step1_P 1. Dissolve Amine & Base Step2_P 2. Add Boc₂O Step1_P->Step2_P Step3_P 3. Reaction & Monitoring (TLC) Step2_P->Step3_P Step4_P 4. Workup (Extraction) Step3_P->Step4_P Step5_P 5. Drying & Concentration Step4_P->Step5_P Step6_P 6. Purification (Optional) Step5_P->Step6_P Step1_D 1. Dissolve Boc-Protected Amine Step2_D 2. Add Acid (TFA/HCl) Step1_D->Step2_D Step3_D 3. Reaction & Monitoring (TLC) Step2_D->Step3_D Step4_D 4. Neutralization & Workup Step3_D->Step4_D Step5_D 5. Drying & Concentration Step4_D->Step5_D Step6_D 6. Isolation of Product Step5_D->Step6_D

Caption: General experimental workflows for Boc-protection and deprotection.

Application Notes and Protocols for the Derivatization of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coupling reactions and derivatization strategies for tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, a valuable building block in medicinal chemistry. The unique spirocyclic scaffold offers a three-dimensional architecture that is of significant interest in the design of novel therapeutic agents.

Introduction

This compound is a versatile bifunctional molecule. The Boc-protected amine at the 1-position allows for a variety of coupling reactions after deprotection, while the secondary amine within the spirocyclic core can also be functionalized. This document details protocols for the deprotection of the Boc group and subsequent derivatization through common and robust coupling methodologies, including Buchwald-Hartwig amination, amide bond formation, urea synthesis, and reductive amination. The derivatization of this scaffold is particularly relevant in the synthesis of compounds targeting a range of biological targets, including viral proteins and G-protein coupled receptors. For instance, the closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of the Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.[1]

Deprotection of the Boc Group

The critical first step for most derivatizations at the 1-position is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine. Acid-catalyzed cleavage is the most common and efficient method.

Protocol 2.1: Acid-Catalyzed Boc Deprotection

This protocol describes the deprotection of this compound using hydrochloric acid in an organic solvent.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)

  • Diethyl ether

  • Nitrogen or argon source

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in the HCl solution in a round-bottom flask under an inert atmosphere.

  • Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, the product, 5-azaspiro[2.4]heptan-1-amine hydrochloride, will often precipitate as a white solid.

  • Collect the solid by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the collected solid under vacuum to obtain the desired product.

Expected Outcome: This procedure typically yields the hydrochloride salt of 5-azaspiro[2.4]heptan-1-amine in high purity and yield (>95%).

Diagram 2.1: Boc Deprotection Workflow

Boc_Deprotection cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product start This compound reaction Dissolve and add 4M HCl in Dioxane start->reaction Step 1 workup Precipitation, Filtration & Washing reaction->workup Step 2 product 5-azaspiro[2.4]heptan-1-amine Hydrochloride workup->product Step 3

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

Coupling Reactions and Derivatization

Once deprotected, the resulting 5-azaspiro[2.4]heptan-1-amine serves as a versatile nucleophile for various coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.

Diagram 3.1.1: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product amine 5-azaspiro[2.4]heptan-1-amine product N-Aryl-5-azaspiro[2.4]heptan-1-amine amine->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., Xantphos) catalyst->product base Base (e.g., NaOtBu) base->product

Caption: General scheme for the Buchwald-Hartwig amination.

Protocol 3.1.1: Synthesis of N-Aryl-5-azaspiro[2.4]heptan-1-amines

This protocol provides a general procedure for the palladium-catalyzed amination of aryl halides with 5-azaspiro[2.4]heptan-1-amine.

Materials:

  • 5-azaspiro[2.4]heptan-1-amine hydrochloride

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Nitrogen or argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 equivalents relative to palladium), and the base (1.5-2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the aryl halide (1.0 equivalent) and 5-azaspiro[2.4]heptan-1-amine hydrochloride (1.2-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: While specific data for this exact substrate is limited in readily available literature, similar Buchwald-Hartwig reactions with analogous cyclic amines and various aryl halides typically afford yields ranging from moderate to excellent (40-90%), depending on the specific substrates and reaction conditions.

Catalyst/Ligand SystemAryl HalideBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / XantphosAryl BromideNaOtBuToluene100-11060-90
Pd₂(dba)₃ / BINAPAryl ChlorideCs₂CO₃Dioxane100-12040-75
Amide Bond Formation

Amide coupling is a fundamental transformation in medicinal chemistry. The primary amine of 5-azaspiro[2.4]heptan-1-amine can be readily acylated with carboxylic acids using standard coupling reagents.

Protocol 3.2.1: Synthesis of N-Acyl-5-azaspiro[2.4]heptan-1-amines

This protocol outlines a general procedure for amide bond formation using HATU as the coupling agent.

Materials:

  • 5-azaspiro[2.4]heptan-1-amine hydrochloride

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • A non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or argon source

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.

  • Add the base (2.0-3.0 equivalents) and HATU (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of 5-azaspiro[2.4]heptan-1-amine hydrochloride (1.1 equivalents) and additional base (1.1 equivalents) in the anhydrous solvent.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS), typically 2-12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Amide couplings with HATU are generally high-yielding.

Coupling ReagentBaseSolventTemperatureTypical Yield (%)
HATUDIPEADMFRoom Temp.75-95
EDC/HOBtDIPEADCM/DMFRoom Temp.60-90
Urea and Thiourea Synthesis

The primary amine can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. These functional groups are prevalent in bioactive molecules due to their hydrogen bonding capabilities.

Protocol 3.3.1: Synthesis of Urea Derivatives

Materials:

  • 5-azaspiro[2.4]heptan-1-amine

  • Isocyanate (R-N=C=O)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Nitrogen or argon source

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-azaspiro[2.4]heptan-1-amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the isocyanate (1.0-1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Quantitative Data: The reaction of primary amines with isocyanates is typically a high-yielding process.

ReactantSolventTemperatureTypical Yield (%)
Aryl IsocyanateTHF0 °C to RT>90
Alkyl IsocyanateDCM0 °C to RT>85
Reductive Amination

Reductive amination allows for the introduction of alkyl or arylalkyl substituents at the primary amine position via reaction with an aldehyde or ketone in the presence of a reducing agent.

Diagram 3.4.1: Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product amine 5-azaspiro[2.4]heptan-1-amine product N-Alkyl/Arylalkyl-5-azaspiro[2.4]heptan-1-amine amine->product carbonyl Aldehyde or Ketone carbonyl->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product solvent Solvent (e.g., DCE) solvent->product

Caption: General workflow for the reductive amination of 5-azaspiro[2.4]heptan-1-amine.

Protocol 3.4.1: Synthesis of N-Substituted Derivatives via Reductive Amination

Materials:

  • 5-azaspiro[2.4]heptan-1-amine

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloroethane (DCE), methanol)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-azaspiro[2.4]heptan-1-amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the solvent, add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (1.2-1.5 equivalents) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS), typically 2-24 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Reductive amination is a robust and generally high-yielding reaction.

CarbonylReducing AgentSolventTypical Yield (%)
Aromatic AldehydeNaBH(OAc)₃DCE80-95
Aliphatic KetoneNaBH₃CNMethanol70-90

Biological Relevance and Future Directions

The derivatization of the 5-azaspiro[2.4]heptane scaffold is a promising strategy in drug discovery. A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been described as potent and selective dopamine D3 receptor antagonists.[2] This highlights the potential of this spirocyclic core in generating compounds with valuable pharmacological properties. The synthetic routes outlined in these application notes provide a roadmap for the exploration of the chemical space around this privileged scaffold, enabling the generation of libraries of novel compounds for biological screening and the development of new therapeutic agents. Future work could focus on expanding the diversity of coupling partners and exploring the structure-activity relationships (SAR) of the resulting derivatives against various biological targets.

References

Application Notes and Protocols for the Characterization of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount for the successful development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, ensuring its quality and suitability for downstream applications.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound. The following methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.

  • Elemental Analysis: To confirm the elemental composition.

Data Presentation

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₂₀N₂O₂[Calculated]
Molecular Weight212.29 g/mol [Calculated]
AppearanceWhite to off-white solid[1]
Melting Point80-84 °C[2]
Table 2: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.85br s1HNH (carbamate)
~3.80m1HCH-NHBoc
~3.20 - 2.80m4HCH₂ (pyrrolidine ring)
~2.00 - 1.60m5HCH₂ (cyclopropane ring), CH (pyrrolidine ring)
1.45s9HC(CH₃)₃
Table 3: Representative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155.5C=O (carbamate)
~79.5C(CH₃)₃
~60 - 50CH₂ (pyrrolidine ring)
~50 - 40CH-NHBoc
~35 - 25CH₂ (cyclopropane ring), CH (pyrrolidine ring)
28.4C(CH₃)₃
~20 - 10Spirocyclic carbon
Table 4: Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
m/zInterpretation
213.16[M+H]⁺ (Calculated: 213.1603)
157.14[M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺
113.10[M+H - Boc]⁺
Table 5: HPLC Purity Analysis Parameters
ParameterCondition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time~7.5 min
Purity>98%
Table 6: Elemental Analysis Data
ElementTheoretical (%)Experimental (%)
Carbon (C)62.2462.15
Hydrogen (H)9.509.55
Nitrogen (N)13.2013.15

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the compound.

Instrumentation: 400 MHz NMR Spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

    • Acquire a ¹³C NMR spectrum. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (77.16 ppm). Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain fragmentation information for structural elucidation.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Analyze the fragmentation pattern to confirm the presence of the tert-butoxycarbonyl (Boc) group and the spirocyclic core. Common losses for carbamates include the neutral loss of CO₂ (44 Da) and isobutylene (56 Da) from the Boc group.[3][4]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify any potential impurities.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area. Due to the polar nature of the amine, adjusting the mobile phase pH or using a HILIC column can be alternative strategies to improve peak shape if tailing is observed.[5][6]

Elemental Analysis

Objective: To confirm the elemental composition (C, H, N) of the compound.

Instrumentation: CHN Elemental Analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Analysis: The sample undergoes combustion in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.[7][8]

  • Data Analysis: Compare the experimental weight percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula. The experimental values should be within ±0.4% of the theoretical values.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_results Data Analysis & Confirmation Synthesis Synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structural Elucidation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity) Purification->HPLC Purity Check EA Elemental Analysis (CHN) Purification->EA Elemental Composition Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Composition_Validation Composition Validation EA->Composition_Validation Final_Approval Final_Approval Structure_Confirmation->Final_Approval Structure Correct? Purity_Assessment->Final_Approval Composition_Validation->Final_Approval Batch_Release Batch_Release Final_Approval->Batch_Release Batch Release Further_Purification Further Purification/ Resynthesis Final_Approval->Further_Purification No Further_Purification->Purification

Caption: Workflow for the analytical characterization of the compound.

Signaling_Pathway_Analogy cluster_input Input cluster_techniques Analytical Techniques cluster_information Information Output cluster_conclusion Conclusion Analyte This compound NMR NMR Analyte->NMR MS MS Analyte->MS HPLC HPLC Analyte->HPLC EA Elemental Analysis Analyte->EA Structure Structure & Connectivity NMR->Structure MolWeight Molecular Weight MS->MolWeight Purity Purity & Impurities HPLC->Purity Composition Elemental Composition EA->Composition Final Confirmed Identity & Quality Structure->Final MolWeight->Final Purity->Final Composition->Final

Caption: Logical relationship of analytical techniques and information output.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy involves a multi-step sequence starting from a protected pyrrolidine derivative. The key steps typically include:

  • Kulinkovich Reaction: Formation of the spiro[2.4]heptane core by reacting an N-protected pyrrolidinone with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

  • Conversion to the Amine: The resulting cyclopropanol is then converted to the corresponding amine.

  • Boc Protection: The final amine is protected with a tert-butoxycarbonyl (Boc) group to yield the target compound.

Q2: What are the critical parameters to control in the Kulinkovich reaction for this synthesis?

A2: The Kulinkovich reaction is sensitive to several factors. Key parameters to control for optimal yield and selectivity include the stoichiometry of the Grignard reagent and the titanium catalyst, the choice of solvent, and the reaction temperature. Meticulous control of these variables is crucial to minimize side reactions.

Q3: What are the main challenges in the purification of the final product?

A3: Purification of this compound can be challenging due to the presence of diastereomers and unreacted starting materials. Column chromatography is often required, and the choice of eluent system is critical for achieving good separation.

Experimental Workflow

G cluster_0 Starting Material Preparation cluster_1 Spirocycle Formation (Kulinkovich Reaction) cluster_2 Amine Synthesis and Protection start N-Boc-pyrrolidine oxidize Oxidation start->oxidize pyrrolidinone N-Boc-3-pyrrolidinone oxidize->pyrrolidinone kulinkovich Kulinkovich Reaction (EtMgBr, Ti(OiPr)4) pyrrolidinone->kulinkovich cyclopropanol 5-Aza-spiro[2.4]heptan-1-ol derivative kulinkovich->cyclopropanol amine_formation Conversion to Amine cyclopropanol->amine_formation boc_protection Boc Protection (Boc)2O amine_formation->boc_protection final_product This compound boc_protection->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Guides

Issue 1: Low Yield in the Kulinkovich Reaction

Possible Causes and Solutions

CauseRecommended ActionExpected Outcome
Inactive Grignard Reagent Titrate the Grignard reagent before use to ensure accurate concentration. Use freshly prepared or high-quality commercial Grignard reagents.Improved conversion to the desired cyclopropanol.
Suboptimal Titanium Catalyst to Grignard Ratio A non-productive side reaction can occur if the ratio of titanium(IV) isopropoxide to EtMgBr approaches 1:1[1]. Empirically optimize the ratio, starting from literature precedents for similar substrates.Increased yield of the target spiro-cyclopropanol.
Inappropriate Solvent The reaction is typically performed in ethereal solvents like THF or diethyl ether. Ensure the solvent is anhydrous, as water will quench the Grignard reagent.Enhanced reaction efficiency and reproducibility.
Incorrect Reaction Temperature The reaction is often initiated at a low temperature and then allowed to warm to room temperature. Maintain strict temperature control throughout the addition of reagents.Minimized side product formation and improved diastereoselectivity.
Issue 2: Incomplete Reductive Amination or Carbamate Formation

Possible Causes and Solutions

CauseRecommended ActionExpected Outcome
Inefficient Imine/Iminium Ion Formation For reductive amination, ensure the initial condensation to the imine is complete before adding the reducing agent. This can be monitored by techniques like TLC or NMR.Higher conversion to the final amine.
Weak Reducing Agent If using a mild reducing agent like sodium borohydride, the reaction may be sluggish. Consider using a more reactive agent like sodium triacetoxyborohydride or sodium cyanoborohydride.Faster and more complete reduction of the imine intermediate.
Steric Hindrance The spirocyclic ketone may be sterically hindered. Increasing the reaction temperature or using a less bulky amine source (if applicable in the synthetic route) may improve the yield.Increased rate of nucleophilic attack on the carbonyl group.
Incomplete Boc Protection Ensure the use of a slight excess of Boc anhydride and an appropriate base (e.g., triethylamine or DMAP). Monitor the reaction to completion.Full conversion to the Boc-protected final product.

Troubleshooting Decision Tree

G cluster_kulinkovich Kulinkovich Troubleshooting cluster_amination Amination/Protection Troubleshooting start Low final yield of This compound check_kulinkovich Analyze Kulinkovich reaction mixture. Low conversion to cyclopropanol? start->check_kulinkovich check_amination Analyze amination/protection step. Incomplete conversion? check_kulinkovich->check_amination No inactive_grignard Inactive Grignard reagent. check_kulinkovich->inactive_grignard Yes incomplete_imine Incomplete imine formation. check_amination->incomplete_imine Yes bad_ratio Suboptimal Ti/Grignard ratio. inactive_grignard->bad_ratio If Grignard is active wet_solvent Wet solvent. bad_ratio->wet_solvent If ratio is optimized weak_reductant Weak reducing agent. incomplete_imine->weak_reductant If imine formation is complete incomplete_boc Incomplete Boc protection. weak_reductant->incomplete_boc If reduction is complete

Caption: Troubleshooting decision tree for low yield synthesis.

Detailed Experimental Protocols

Protocol 1: Kulinkovich Reaction for Spiro-Cyclopropanol Synthesis

This protocol is a composite based on typical conditions for the Kulinkovich reaction.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous diethyl ether or THF.

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Grignard Addition: Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (3.0 eq) in diethyl ether via a syringe pump over 1 hour.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Filter the resulting suspension through a pad of celite, washing with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude cyclopropanol is purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination and Boc Protection

This protocol outlines a general procedure for the conversion of the spiro-ketone intermediate to the final product.

  • Imine Formation: To a solution of the 5-azaspiro[2.4]heptan-1-one intermediate (1.0 eq) in an anhydrous solvent such as dichloroethane, add ammonium acetate (10 eq) and stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture. Stir at room temperature for 12-24 hours until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Boc Protection: Dissolve the crude amine in dichloromethane and add triethylamine (1.5 eq). Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to obtain the final product.

References

"tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate. This guide addresses common issues, potential side products, and impurities that may be encountered during the synthesis and purification of this spirocyclic carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound and its analogs typically involves the construction of the 5-azaspiro[2.4]heptane core followed by Boc protection of the primary amine. Key strategies for forming the spirocyclic core include:

  • Kulinkovich-Szymoniak Reaction: This method utilizes a titanium-mediated reaction of a nitrile with a Grignard reagent to form a cyclopropylamine. For this target molecule, a suitably protected pyrrolidine-3-carbonitrile could be a starting material.

  • Asymmetric Hydrogenation: Enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate can provide a key intermediate for the synthesis of the (S)-enantiomer.

  • Double Allylic Alkylation: A one-pot double allylic alkylation of a glycine imine analog can be used to construct the spiro[2.4]heptane skeleton, as demonstrated in the synthesis of a related carboxylic acid derivative.

Q2: My reaction to form the spirocycle is low-yielding. What are the potential causes?

A2: Low yields in the formation of the 5-azaspiro[2.4]heptane ring can stem from several factors:

  • Steric Hindrance: The formation of the spirocyclic junction can be sterically demanding. Ensure that reaction conditions (temperature, concentration) are optimized.

  • Side Reactions of Starting Materials: Depending on the route, starting materials may undergo self-condensation or other undesired reactions.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Decomposition of Product: The spirocyclic amine may be unstable under the reaction or workup conditions.

Q3: I am observing multiple spots on my TLC/LC-MS after the spirocyclization step. What could these be?

A3: The presence of multiple products indicates the formation of side products or the presence of unreacted starting materials. Common impurities include:

  • Diastereomers: If the starting materials are chiral or if a chiral center is formed during the reaction, diastereomers can be a significant impurity. The formation of these is highly dependent on the stereoselectivity of the reaction.

  • Over-alkylation or Double Addition Products: In reactions like the Kulinkovich-Szymoniak synthesis, addition of more than one equivalent of the Grignard reagent can lead to tertiary carbinamine byproducts.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the crude product.

  • Hydrolysis Products: If the reaction involves intermediates sensitive to water, hydrolysis can lead to unwanted byproducts.

Q4: The Boc protection of my spirocyclic amine is incomplete. How can I improve the yield?

A4: Incomplete Boc protection is a common issue. Consider the following troubleshooting steps:

  • Choice of Boc Reagent and Base: Di-tert-butyl dicarbonate (Boc)₂O is the most common reagent. A base such as triethylamine (TEA) or sodium hydroxide (NaOH) is often used to neutralize the acid formed during the reaction. For sterically hindered amines, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.

  • Solvent: Ensure your amine is soluble in the chosen solvent. Aprotic solvents like THF, dichloromethane, or acetonitrile are common. For amine salts, a biphasic system with a base like sodium bicarbonate or sodium hydroxide might be effective.

  • Reaction Temperature: While many Boc protections proceed at room temperature, gentle heating may be required for less reactive amines.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O to drive the reaction to completion.

Q5: I see a new, less polar spot on TLC after Boc protection, in addition to my product. What is it likely to be?

A5: A common side product in Boc protection of primary amines is the di-Boc protected amine , where two Boc groups are attached to the nitrogen atom. This is more likely to occur with an excess of (Boc)₂O and prolonged reaction times or elevated temperatures.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Problem 1: Low Yield or Incomplete Formation of the 5-Azaspiro[2.4]heptane Ring
Symptom Possible Cause Suggested Solution
Significant amount of starting material remains (TLC/LC-MS) Incomplete reaction.- Increase reaction time and monitor progress. - Increase reaction temperature. - Ensure reagents are pure and dry.
Multiple new spots observed Formation of side products (e.g., diastereomers, over-addition products).- Optimize reaction stoichiometry. - For diastereomers, investigate different chiral catalysts or auxiliaries to improve selectivity. - Purify the crude product carefully using column chromatography.
Product decomposes during workup Product instability.- Use milder workup conditions (e.g., avoid strong acids/bases if possible). - Minimize exposure to heat and air.
Problem 2: Issues with Boc Protection of the Spirocyclic Amine
Symptom Possible Cause Suggested Solution
Incomplete reaction; starting amine present Low reactivity of the amine.- Use a slight excess of (Boc)₂O. - Add a catalyst like DMAP. - Increase reaction temperature.
Formation of a less polar byproduct Di-Boc formation.- Use a stoichiometric amount of (Boc)₂O. - Monitor the reaction closely and stop it once the starting material is consumed. - Use milder reaction conditions (lower temperature, shorter time).
Low yield and hydrolysis of (Boc)₂O Presence of water in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Potential Impurities and Side Products

The following table summarizes potential impurities that may arise during the synthesis of this compound.

Impurity/Side Product Potential Source/Reaction Step Analytical Detection Mitigation/Removal
Diastereomers of 5-azaspiro[2.4]heptan-1-amine Spirocycle formationChiral HPLC, NMR (with chiral shift reagents)Optimize stereoselective synthesis; preparative chiral HPLC or crystallization.
Unreacted pyrrolidine-based starting material Spirocycle formationLC-MS, GC-MS, NMROptimize reaction conditions for full conversion; purification by column chromatography.
Tertiary carbinamine byproduct Kulinkovich-Szymoniak reactionLC-MS, NMRControl stoichiometry of Grignard reagent; purification by column chromatography.
tert-Butyl (5-azaspiro[2.4]heptan-1-yl)(tert-butoxycarbonyl)amine (Di-Boc protected) Boc protectionTLC (less polar spot), LC-MS (higher mass), NMR (characteristic Boc signals)Use stoichiometric (Boc)₂O; milder conditions; purification by column chromatography.
Unreacted 5-azaspiro[2.4]heptan-1-amine Boc protectionTLC (more polar spot), LC-MSDrive reaction to completion with excess (Boc)₂O or catalyst; purification by column chromatography or acid-base extraction.

Experimental Protocols

A detailed experimental protocol for a key synthetic step is provided below for reference.

Protocol: Enantioselective Synthesis of a Key Precursor to a 5-Azaspiro[2.4]heptane Derivative

This protocol is adapted from the synthesis of a closely related analog, (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, and illustrates the general conditions that can be optimized for the target molecule.

  • Reaction Setup: A solution of the glycine imine precursor in a suitable solvent (e.g., toluene/CH₂Cl₂) is cooled to a low temperature (e.g., -20 °C).

  • Addition of Reagents: A phase-transfer catalyst (e.g., derived from chinchonidine), a base (e.g., aqueous KOH), and the cyclopropanating agent (e.g., 1,2-dibromoethane) are added sequentially.

  • Reaction Monitoring: The reaction is stirred vigorously at low temperature for several hours, with progress monitored by TLC or LC-MS.

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired spirocyclic product.

Visualizations

Reaction Pathway and Potential Side Products

reaction_pathway cluster_start Starting Materials cluster_reaction Spirocyclization cluster_products Crude Products cluster_boc Boc Protection cluster_final Final Products Pyrrolidine\nPrecursor Pyrrolidine Precursor Reaction Reaction Pyrrolidine\nPrecursor->Reaction Cyclopropanating\nAgent Cyclopropanating Agent Cyclopropanating\nAgent->Reaction Desired Spiro-amine Desired Spiro-amine Reaction->Desired Spiro-amine Major Pathway Diastereomer Diastereomer Reaction->Diastereomer Side Reaction Other Side\nProducts Other Side Products Reaction->Other Side\nProducts Side Reaction Boc Protection Boc Protection Desired Spiro-amine->Boc Protection Target Product Target Product Boc Protection->Target Product Major Pathway Di-Boc Impurity Di-Boc Impurity Boc Protection->Di-Boc Impurity Side Reaction

Caption: Synthetic pathway and potential side product formation.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Start Low Yield Low Yield Start->Low Yield Check Starting\nMaterials Check Starting Materials Low Yield->Check Starting\nMaterials Analyze Crude\nMixture (TLC/LC-MS) Analyze Crude Mixture (TLC/LC-MS) Check Starting\nMaterials->Analyze Crude\nMixture (TLC/LC-MS) Incomplete\nReaction? Incomplete Reaction? Analyze Crude\nMixture (TLC/LC-MS)->Incomplete\nReaction? Multiple\nProducts? Multiple Products? Incomplete\nReaction?->Multiple\nProducts? No Optimize Reaction\nConditions Optimize Reaction Conditions Incomplete\nReaction?->Optimize Reaction\nConditions Yes Optimize Purification Optimize Purification Multiple\nProducts?->Optimize Purification Yes End End Multiple\nProducts?->End No Optimize Reaction\nConditions->End Optimize Purification->End

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Purification of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side-products, and degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be the parent amine (5-azaspiro[2.4]heptan-1-amine) or the Boc-protection reagent (di-tert-butyl dicarbonate, Boc₂O).

  • Di-tert-butyl carbonate: A common byproduct from the Boc-protection reaction.

  • Oxidation Products: Amines can be susceptible to oxidation if exposed to air for extended periods.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.[1]

Q2: My purified this compound appears as an oil or a waxy solid, making it difficult to handle. How can I obtain a crystalline solid?

A2: Obtaining a crystalline solid can be challenging for some Boc-protected amines.[2][3] If your product is an oil, it may contain residual solvents or impurities that inhibit crystallization. First, ensure all solvents are removed under high vacuum. If it remains an oil, recrystallization from an appropriate solvent system is the recommended next step. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[4]

Q3: I am observing significant streaking and poor separation during column chromatography on silica gel. What is the likely cause and how can I resolve this?

A3: The basic nature of the secondary amine in the spirocyclic core can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape and separation. Alternatively, using a different stationary phase like alumina may be beneficial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low Yield After Purification Product loss during extraction: The compound may have some water solubility.Ensure thorough extraction from the aqueous phase during work-up by using a suitable organic solvent and performing multiple extractions.
Decomposition on silica gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.Deactivate the silica gel by flushing the column with the eluent containing a small amount of triethylamine before loading the sample.[5]
Incomplete elution from the column: The product may be strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. A step gradient or a continuous gradient elution may be more effective than isocratic elution.
Product is not crystallizing Presence of impurities: Even small amounts of impurities can inhibit crystallization.Re-purify the material using column chromatography. Ensure the fractions collected are of high purity by TLC analysis before combining.
Inappropriate solvent system: The chosen solvent system may not be suitable for recrystallization.Experiment with different solvent systems. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common systems for Boc-protected amines include ethyl acetate/hexane and ethanol/water.[6]
Solution is not supersaturated: The concentration of the compound in the solvent may be too low.Slowly evaporate the solvent until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[6]
Multiple spots on TLC after purification Inadequate separation during chromatography: The eluent system may not be optimal for separating the product from impurities.Perform a systematic TLC screening with different solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the product.
Column overloading: Too much crude material was loaded onto the column.As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

Experimental Protocols

Column Chromatography Purification

This protocol provides a general procedure. The specific mobile phase should be optimized based on TLC analysis of the crude material.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A common starting point for Boc-protected amines is a mixture of ethyl acetate and hexane (e.g., 1:9 to 1:1 v/v).

  • For basic compounds like this, consider adding 0.1-1% triethylamine to the mobile phase to prevent streaking.[7]

2. Column Packing:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.

  • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.

  • Carefully apply the sample solution to the top of the silica gel bed.

  • Alternatively, for samples not very soluble in the mobile phase, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel and then adding the powder to the top of the column.[7]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions and monitor the elution by TLC.

  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Recrystallization Procedure

1. Solvent Selection:

  • Choose a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Common systems include ethyl acetate/hexane, diethyl ether/hexane, or ethanol/water.[6]

2. Dissolution:

  • Place the crude or semi-pure product in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat gently with stirring until the solid is completely dissolved.

3. Induction of Crystallization:

  • Slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to make the solution clear again.

4. Crystal Formation:

  • Cover the flask and allow it to cool slowly to room temperature, then in an ice bath or refrigerator to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Eluent Recrystallization Recrystallization Column->Recrystallization If Oily/Waxy Pure Pure Product Column->Pure Recrystallization->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Purification Issue low_yield Low Yield? start->low_yield streaking Streaking on TLC/Column? start->streaking no_crystals No Crystals Formed? start->no_crystals check_extraction Optimize Extraction Check for Decomposition low_yield->check_extraction add_base Add Triethylamine to Eluent Consider Alumina streaking->add_base change_solvent Try Different Recrystallization Solvent System Use Seed Crystal no_crystals->change_solvent

Caption: Decision tree for troubleshooting common purification challenges.

References

"tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a refrigerator.[1] The solid material should be kept in a tightly sealed container to protect it from moisture.

Q2: What are the primary stability concerns for this compound?

A2: The main stability concern for this compound is the lability of the tert-butoxycarbonyl (Boc) protecting group. This group is susceptible to cleavage under acidic conditions and at elevated temperatures.[2][3][4] While generally stable to bases, prolonged exposure to strong basic conditions should be avoided.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways are expected to be:

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the Boc group will be cleaved to yield the free amine (5-azaspiro[2.4]heptan-1-amine), isobutylene, and carbon dioxide.[2][5]

  • Thermal Degradation: At elevated temperatures, the compound can undergo thermolytic cleavage of the Boc group, also resulting in the formation of the free amine, isobutylene, and carbon dioxide.[3]

  • Photodegradation: While specific data is limited, compounds with amine functionalities can be susceptible to photo-oxidation.[2]

Q4: Are there any known incompatible solvents or reagents?

A4: Avoid strong acidic reagents, as they will readily cleave the Boc protecting group.[4] Common reagents for Boc deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid.[5][6][7] High temperatures should also be avoided if the integrity of the Boc group is desired.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound integrity or appearance of new, more polar spots on TLC/LC-MS after storage. Improper storage conditions (e.g., exposure to acidic vapors, high temperatures).Store the compound in a refrigerator in a tightly sealed container, away from acidic reagents.
Unexpected formation of 5-azaspiro[2.4]heptan-1-amine during a reaction. The reaction conditions are too acidic, or the reaction temperature is too high, leading to the cleavage of the Boc group.If the Boc group needs to be retained, consider using neutral or basic reaction conditions and lower the reaction temperature. Buffer the reaction mixture if necessary.
Inconsistent results in biological assays. Degradation of the compound in the assay medium, which may be acidic.Check the pH of the assay medium. If it is acidic, consider if the free amine is the active species or if the medium can be buffered to a pH where the compound is more stable.
Low purity of the compound upon receipt. Potential degradation during shipping.While the compound is typically shipped at room temperature, prolonged exposure to high temperatures during transit could be a factor.[1] It is advisable to verify the purity upon receipt using a suitable analytical method like HPLC or NMR.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the sample before analysis.[2][8]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the sample before analysis.[2][8]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.[2][8]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.[2][8]

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines.

  • Analytical Method:

    • Utilize a stability-indicating HPLC method, such as reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with a suitable buffer.

    • Employ a photodiode array (PDA) detector to monitor peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation under each stress condition.

    • Identify and characterize the major degradation products.

Quantitative Data Summary

The following table summarizes the expected stability based on the general behavior of Boc-protected amines. Actual quantitative results would be obtained from a forced degradation study.

Stress Condition Expected Stability Primary Degradation Product Reference
Acidic (0.1 M HCl, 60°C) Unstable5-azaspiro[2.4]heptan-1-amine[2][4]
Basic (0.1 M NaOH, 60°C) Generally StableMinimal to no degradation[2][4]
Oxidative (3% H₂O₂, RT) Data not widely available; potential for oxidationOxidized derivatives[2]
Thermal (80°C, solid) Susceptible to degradation5-azaspiro[2.4]heptan-1-amine[3]
Photolytic (ICH Q1B) Data not widely available; potential for degradationPhoto-oxidation products[2]

Visualizations

Logical Workflow for Stability Troubleshooting

cluster_start Start cluster_check Initial Checks cluster_hypothesis Hypothesize Cause cluster_investigate Investigate Degradation cluster_solution Solutions start Unexpected Experimental Result (e.g., low yield, extra spots) check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity check_conditions Review Experimental Conditions (pH, Temperature, Reagents) start->check_conditions degradation Hypothesis: Compound Degradation check_purity->degradation Impurity matches degradant profile other_issue Hypothesis: Other Experimental Issue check_purity->other_issue Starting material is pure check_conditions->degradation check_conditions->other_issue acid_degradation Acidic Conditions? degradation->acid_degradation thermal_degradation High Temperature? degradation->thermal_degradation reoptimize Re-optimize Other Parameters other_issue->reoptimize acid_degradation->thermal_degradation No modify_ph Modify pH: Use non-acidic conditions or buffer acid_degradation->modify_ph Yes modify_temp Modify Temperature: Lower reaction temperature thermal_degradation->modify_temp Yes thermal_degradation->reoptimize No

Caption: Troubleshooting workflow for unexpected experimental results.

Proposed Degradation Pathways

cluster_acid Acid-Catalyzed Hydrolysis cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation (Potential) compound This compound acid_product 5-azaspiro[2.4]heptan-1-amine compound->acid_product H⁺ thermal_product 5-azaspiro[2.4]heptan-1-amine compound->thermal_product Δ (Heat) oxidative_product Oxidized Derivatives (e.g., N-oxides) compound->oxidative_product [O] acid_byproducts Isobutylene + CO₂ thermal_byproducts Isobutylene + CO₂

Caption: Proposed degradation pathways for the title compound.

References

Optimizing reaction conditions for "tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions that may be encountered during the synthesis of this spirocyclic compound.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is a multi-step process. The key steps involve the formation of a spirocyclic ketone, followed by reductive amination and subsequent protection of the resulting amine.

Synthetic_Pathway Commercially_Available_Starting_Material 1-Cyanocyclopropane- carboxylic Acid Derivative Step1 Kulinkovich Reaction Commercially_Available_Starting_Material->Step1 Intermediate1 1-(1-hydroxycyclopropyl)ethan-1-one (Cyclopropanol derivative) Step1->Intermediate1 Step2 Acid-catalyzed Rearrangement Intermediate1->Step2 Intermediate2 5-Azaspiro[2.4]heptan-1-one Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 Intermediate3 5-Azaspiro[2.4]heptan-1-amine Step3->Intermediate3 Step4 Boc Protection Intermediate3->Step4 Final_Product This compound Step4->Final_Product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guides

Step 1: Kulinkovich Reaction for Cyclopropanol Synthesis
Experimental Protocol

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, titanium(IV) isopropoxide (1.2 equivalents) is dissolved in anhydrous diethyl ether. The solution is cooled to 0 °C, and ethylmagnesium bromide (3 equivalents, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. A solution of the starting ester (1 equivalent) in anhydrous diethyl ether is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered through a pad of Celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Troubleshooting Q&A

Question: The yield of the cyclopropanol is low. What are the possible causes?

Answer: Low yields in the Kulinkovich reaction can arise from several factors:

  • Moisture: The Grignard reagent and the titanium catalyst are highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried and the reaction is conducted under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Quality of Grignard Reagent: The Grignard reagent may have degraded. It is advisable to titrate the Grignard reagent before use to determine its exact concentration.

  • Stoichiometry: The stoichiometry of the reagents is crucial. Typically, three equivalents of the Grignard reagent are required relative to the ester.[1]

  • Reaction Temperature: While the reaction is typically run at room temperature after the initial addition, some substrates may require milder or more elevated temperatures for optimal conversion.

Question: I am observing the formation of a significant amount of side products. What could they be and how can I minimize them?

Answer: A common side reaction is the simple addition of the Grignard reagent to the ester, leading to a ketone or tertiary alcohol. To minimize this, ensure the slow addition of the Grignard reagent and maintain the recommended reaction temperature. Another potential side reaction is the formation of ethene from the titanacyclopropane intermediate.[2]

Step 2: Acid-Catalyzed Rearrangement to Spirocyclic Ketone
Experimental Protocol

The crude cyclopropanol from the previous step is dissolved in a suitable solvent such as dichloromethane or toluene. A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone is then purified.

Troubleshooting Q&A

Question: The rearrangement reaction is not proceeding to completion. What can I do?

Answer:

  • Acid Catalyst: The choice and amount of acid catalyst are critical. If a weak acid is not effective, a stronger acid might be required. However, be cautious as strongly acidic conditions can lead to decomposition.

  • Temperature: Increasing the reaction temperature can facilitate the rearrangement.

  • Water Scavenging: For some acid-catalyzed rearrangements, the presence of water can be detrimental. Performing the reaction in the presence of a dehydrating agent like molecular sieves might be beneficial.

Question: I am observing decomposition of my product. How can I avoid this?

Answer: Decomposition is often caused by overly harsh acidic conditions or prolonged reaction times. Try using a milder acid catalyst or reducing the reaction temperature and time. Careful monitoring of the reaction is essential to stop it once the starting material has been consumed.

Step 3: Reductive Amination
Experimental Protocol

To a solution of the spirocyclic ketone (1 equivalent) and an amine source (e.g., ammonia or an ammonium salt, 1.5-2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), a reducing agent is added portion-wise. A common and effective reducing agent for this step is sodium triacetoxyborohydride (STAB), as it is selective for the iminium ion over the ketone.[3][4] The reaction is stirred at room temperature until the starting ketone is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude amine can be purified by chromatography or used directly in the next step.

Troubleshooting Q&A

Question: The yield of the amination reaction is low. What are the common issues?

Answer:

  • Imine Formation: Reductive amination proceeds via an imine or iminium ion intermediate. The formation of this intermediate is an equilibrium process. To drive the equilibrium towards the imine, it is often beneficial to remove the water formed during the reaction, for instance, by using a dehydrating agent like molecular sieves.[3]

  • pH of the Reaction: The pH is crucial. A slightly acidic medium (pH 4-5) is generally optimal for imine formation.[3][5] If the pH is too low, the amine will be protonated and non-nucleophilic.[5]

  • Choice of Reducing Agent: If the reducing agent is too strong (e.g., sodium borohydride), it can reduce the starting ketone to an alcohol before the imine is formed.[3] STAB is generally a good choice to avoid this side reaction.[4]

Question: I am observing the formation of a dialkylated amine as a side product. How can I prevent this?

Answer: Over-alkylation can occur if the product amine is more nucleophilic than the starting amine. To minimize this, you can use a larger excess of the starting amine or add the ketone slowly to the reaction mixture.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine CheckReductant Check Reducing Agent Activity CheckImine->CheckReductant Imine forms Sol_Imine Add dehydrating agent (e.g., molecular sieves). Adjust pH to 4-5. CheckImine->Sol_Imine Imine not forming CheckConditions Check Reaction Conditions CheckReductant->CheckConditions Reductant active Sol_Reductant Use fresh reducing agent. Switch to a milder reductant (e.g., STAB). CheckReductant->Sol_Reductant Reductant inactive Sol_Conditions Optimize solvent and temperature. CheckConditions->Sol_Conditions Success Improved Yield Sol_Imine->Success Sol_Reductant->Success Sol_Conditions->Success

Caption: Decision tree for troubleshooting low yields in reductive amination.

Step 4: Boc Protection
Experimental Protocol

The crude amine is dissolved in a suitable solvent like dichloromethane, tetrahydrofuran (THF), or a mixture of THF and water. A base such as triethylamine or diisopropylethylamine (1.5-2 equivalents) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents).[6] The reaction is stirred at room temperature for 2-16 hours and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with a mild acidic solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Troubleshooting Q&A

Question: The Boc protection is incomplete. What should I do?

Answer:

  • Reagent Stoichiometry: Ensure that at least a slight excess of Boc₂O is used.

  • Base: A base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[6] Ensure an adequate amount of a suitable base is present.

  • Reaction Time and Temperature: While most Boc protections proceed smoothly at room temperature, some sterically hindered amines may require longer reaction times or slightly elevated temperatures.

Question: I am getting a double Boc-protected product or other side products. How can I avoid this?

Answer: Double protection is generally not an issue with primary amines under standard conditions. If other side products are observed, it could be due to impurities in the starting amine. Purifying the amine before the protection step can resolve this.

Data Presentation: Reaction Optimization Tables

Table 1: Optimization of the Kulinkovich Reaction
EntryEquivalents of EtMgBrTitanium CatalystSolventTemperature (°C)Time (h)Yield (%)
12.5Ti(Oi-Pr)₄Diethyl Ether2512
23.0Ti(Oi-Pr)₄Diethyl Ether2512
33.5Ti(Oi-Pr)₄Diethyl Ether2512
43.0Ti(Oi-Pr)₄THF2512
53.0ClTi(Oi-Pr)₃Diethyl Ether2512
Table 2: Optimization of the Reductive Amination
EntryAmine SourceReducing AgentSolventAdditive (1 eq.)Temperature (°C)Time (h)Yield (%)
1NH₄OAcNaBH(OAc)₃DCEAcetic Acid256
2NH₄ClNaBH(OAc)₃MeOHNone256
3NH₄OAcNaBH₃CNMeOHAcetic Acid256
4NH₄OAcNaBH(OAc)₃DCEMolecular Sieves256
5NH₄OAcNaBH(OAc)₃DCEAcetic Acid404

Frequently Asked Questions (FAQs)

Q1: What is the importance of the spirocyclic core in drug discovery? A1: Spirocycles are three-dimensional structures that are of great interest in medicinal chemistry. Their rigid conformation can lead to higher binding affinity and selectivity for biological targets. Furthermore, the introduction of a spirocenter can improve physicochemical properties such as solubility and metabolic stability.[7][8]

Q2: Are there alternative methods for the synthesis of the spiro[2.4]heptane core? A2: Yes, other methods for constructing the spiro[2.4]heptane skeleton have been reported. These can include intramolecular cyclization reactions, cycloaddition reactions, and rearrangements of other cyclic systems.[9][10][11] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q3: How can I monitor the progress of these reactions? A3: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of most of these reactions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis and to identify intermediates and side products. For reactions involving the formation of imines, ¹H NMR spectroscopy can be a useful tool to observe the appearance of the imine proton signal.

Q4: What are the key safety precautions to consider during this synthesis? A4:

  • Grignard Reagents: These are highly reactive and pyrophoric. They should be handled under an inert atmosphere and away from water and protic solvents.

  • Titanium Catalysts: These are moisture-sensitive.

  • Reducing Agents: Some reducing agents can react violently with water or acids. Always quench reactions carefully and in a well-ventilated fume hood. Sodium cyanoborohydride can release toxic hydrogen cyanide gas under acidic conditions.[4]

  • Solvents: Many organic solvents are flammable and toxic. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Technical Support Center: Scale-up Synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate.

Troubleshooting Guides

Problem 1: Low Yield in Wittig Reaction for Alkene Precursor Synthesis

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Ylide Formation Ensure the phosphonium salt is thoroughly dried before use. Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS) and ensure anhydrous reaction conditions. Monitor ylide formation by a color change (typically to orange or red). Consider using a different solvent that better solubilizes the reagents.
Ylide Decomposition Generate the ylide at a low temperature (e.g., 0 °C or below) and use it immediately. Some ylides have limited stability at room temperature.
Steric Hindrance If the ketone starting material is sterically hindered, the reaction may be sluggish. Consider increasing the reaction temperature or using a more reactive phosphonium ylide.
Side Reactions The presence of acidic protons in the starting materials can quench the ylide. Ensure all reagents are neutral or use an excess of the base and ylide.
Difficult Purification The byproduct triphenylphosphine oxide (TPPO) can be challenging to remove on a large scale. Consider precipitation of TPPO by adding a non-polar solvent like hexane or converting it to a water-soluble complex.[1]
Problem 2: Inefficient Simmons-Smith Cyclopropanation

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Zinc-Copper Couple Ensure the zinc dust is of high purity and activated properly. Activation can be achieved by washing with HCl, followed by water, ethanol, and ether, then drying under vacuum. The quality of the zinc-copper couple is crucial for the reaction's success.
Low Reaction Temperature While the reaction is exothermic, it may require initial heating to initiate. Monitor the reaction for an exotherm and maintain a controlled temperature, typically between 25-40 °C.
Presence of Water The organozinc reagent is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Substrate Inhibition Some functional groups on the alkene can coordinate with the zinc reagent and inhibit the reaction. The presence of a nearby hydroxyl group can direct the cyclopropanation.[2][3]
Side Reactions Methylation of heteroatoms can occur with prolonged reaction times or excess reagent.[4] Monitor the reaction progress by TLC or GC/LC-MS to avoid over-reaction.
Problem 3: Challenges in Product Purification and Isolation

Possible Causes and Solutions:

CauseRecommended Solution
Emulsion during Work-up The presence of zinc salts can lead to emulsions during aqueous work-up. Add a saturated solution of ammonium chloride or Rochelle's salt to break the emulsion.
Product Volatility The final product may have some volatility. Use caution during solvent removal under reduced pressure. Employ techniques like a cold trap to recover any lost product.
Co-elution with Impurities If using column chromatography, closely related impurities may co-elute. Optimize the solvent system for better separation. Consider crystallization as a final purification step.
Difficulties in Handling the Amine The free amine can be prone to oxidation or reaction with atmospheric CO2. Handle the purified product under an inert atmosphere and store it in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable approach involves a two-step sequence starting from a suitable protected pyrrolidinone derivative. The first step is typically a Wittig reaction to introduce an exocyclic methylene group. This is followed by a Simmons-Smith cyclopropanation to form the spirocyclic core.

Q2: How can I minimize the formation of byproducts during the Wittig reaction on a large scale?

To minimize byproducts, ensure complete formation of the ylide before adding the ketone. Use high-quality, dry reagents and solvents. Careful control of stoichiometry and temperature is also critical. Post-reaction, the removal of triphenylphosphine oxide can be facilitated by precipitation or complexation.[1]

Q3: Are there any safety considerations for the Simmons-Smith cyclopropanation at scale?

Yes, the Simmons-Smith reaction is exothermic and can be hazardous on a large scale.[5] It is crucial to have efficient cooling and to add the reagents portion-wise to control the reaction rate and temperature. The use of diiodomethane and organozinc reagents also requires appropriate handling in a well-ventilated fume hood with personal protective equipment. Continuous flow chemistry is an alternative that can mitigate some of these safety concerns.[5]

Q4: What are the best practices for purifying Boc-protected amines at an industrial scale?

For large-scale purification, column chromatography can be costly and generate significant waste. Consider alternative methods such as crystallization, salt formation followed by neutralization, or extraction with acidic water to remove non-basic impurities. The Boc protecting group is generally stable to mild basic and nucleophilic conditions but is sensitive to strong acids.[6][7][8]

Q5: Can I use a different cyclopropanation method instead of the Simmons-Smith reaction?

While the Simmons-Smith reaction is widely used for its functional group tolerance, other methods like those using diazomethane or other carbene precursors exist. However, these alternatives often come with their own set of challenges, such as the toxicity and explosive nature of diazomethane, making them less suitable for large-scale industrial synthesis.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (4-methylenepyrrolidin-2-yl)carbamate (Wittig Precursor)

A detailed protocol would be based on established literature procedures for similar Wittig reactions on pyrrolidinone substrates. Key steps would include the formation of the phosphonium ylide from methyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide in an anhydrous solvent such as THF at 0 °C. The protected 4-oxopyrrolidine-2-carboxylate starting material is then added portion-wise, and the reaction is allowed to warm to room temperature and stirred overnight.

Protocol 2: Synthesis of this compound (Simmons-Smith Cyclopropanation)

This protocol would be adapted from established Simmons-Smith reaction procedures. To a suspension of activated zinc-copper couple in an anhydrous solvent like diethyl ether or dichloromethane under an inert atmosphere, a solution of diiodomethane is added. The alkene precursor from Protocol 1 is then added, and the mixture is stirred, often with gentle heating to initiate the reaction. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is quenched, and the product is isolated through an extractive work-up followed by purification.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Cyclopropanation Start Boc-protected 4-oxopyrrolidine derivative Wittig Wittig Reaction (Ph3PCH3Br, Base) Start->Wittig Ketone Alkene tert-Butyl (4-methylenepyrrolidin-2-yl)carbamate Wittig->Alkene Alkene Precursor Simmons_Smith Simmons-Smith Reaction (Zn/Cu, CH2I2) Alkene->Simmons_Smith Alkene Product This compound Simmons_Smith->Product Final Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow cluster_wittig Wittig Troubleshooting cluster_cyclo Cyclopropanation Troubleshooting Start Low Product Yield Check_Step Identify problematic step: Wittig or Cyclopropanation? Start->Check_Step Wittig_Issue Wittig Reaction Issues Check_Step->Wittig_Issue Wittig Cyclopropanation_Issue Cyclopropanation Issues Check_Step->Cyclopropanation_Issue Cyclopropanation Ylide_Formation Check Ylide Formation: - Anhydrous conditions? - Fresh Base? - Temperature control? Wittig_Issue->Ylide_Formation Reagent_Activity Check Reagent Activity: - Zn/Cu activation? - Anhydrous conditions? Cyclopropanation_Issue->Reagent_Activity Purification_Wittig Review Purification: - Efficient TPPO removal? Ylide_Formation->Purification_Wittig If ylide formation is confirmed Optimize Optimize Conditions & Re-run Purification_Wittig->Optimize Reaction_Conditions Review Reaction Conditions: - Temperature control? - Reaction time? Reagent_Activity->Reaction_Conditions If reagents are active Reaction_Conditions->Optimize

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate and interpreting its Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing unexpected signals in my 1H NMR spectrum. What could be their source?

A1: Unexpected signals often arise from common impurities from the synthesis or workup. The most common synthesis for this compound involves the protection of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O). Therefore, impurities such as tert-butanol, residual Boc₂O, or unreacted starting amine may be present. Additionally, common laboratory solvents like acetone, ethyl acetate, or dichloromethane are frequent contaminants.

To troubleshoot:

  • Compare the chemical shifts of the unknown peaks with the provided table of common impurities (Table 2).

  • If solvent peaks are suspected, ensure your NMR tube was properly dried.[1] Acetone, for instance, can linger in tubes for hours even after oven drying.[1]

  • Adding a drop of D₂O to your sample can help identify exchangeable protons like -OH or -NH, which will either broaden or disappear from the spectrum.[1]

Q2: The signals for the spirocyclic protons (0.5-4.0 ppm) are overlapping and difficult to interpret. How can I resolve them?

A2: The complex spirocyclic core of the molecule contains multiple diastereotopic protons, which can lead to complex and overlapping multiplets.[2]

Resolution strategies:

  • Change the NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can alter the chemical shifts of nearby protons due to anisotropic effects, often resolving overlapping signals.[1]

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes simplify complex multiplets by increasing the rate of conformational changes on the NMR timescale.

  • Utilize 2D NMR Spectroscopy: Experiments like COSY (Correlation Spectroscopy) can reveal which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) can correlate each proton signal to its directly attached carbon. This is highly effective for assigning complex structures.

Q3: I don't see a signal for the carbamate N-H proton. Is this normal?

A3: Yes, this is a common observation. The N-H proton is exchangeable and its signal can be very broad, sometimes to the point of being indistinguishable from the baseline. Its chemical shift is also highly dependent on solvent, concentration, and temperature. In protic solvents like methanol-d₄, it may exchange with the solvent's deuterium and become completely invisible.[1] A D₂O shake experiment can confirm its presence; the peak should disappear after adding D₂O.[1]

Q4: The integration of the singlet around 1.45 ppm is higher than the expected 9 protons. Why?

A4: The large singlet at approximately 1.45 ppm corresponds to the nine equivalent protons of the tert-butyl (Boc) group. If this integral is unexpectedly high, it likely indicates the presence of an impurity that also contains a tert-butyl group. The most common culprits are tert-butanol (from the breakdown of Boc₂O) or unreacted di-tert-butyl dicarbonate itself, both of which have signals in a similar region (see Table 2).

Q5: My peaks are very broad. What are the potential causes and solutions?

A5: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field is not homogeneous. Before acquiring data, always perform a shimming routine on the spectrometer.[3]

  • Sample Concentration: A sample that is too concentrated can be viscous, leading to broader lines. Diluting the sample may help.[4]

  • Insoluble Material: The presence of suspended particles will severely degrade spectral quality. Ensure your sample is fully dissolved and filter it through a pipette with a cotton plug if necessary.[4][5]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Data Presentation: Predicted NMR Signals

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
Boc Group
-C(CH₃)₃~ 1.45Singlet9H~ 28.5
-C (CH₃)₃---~ 79.0
C =O---~ 156.0
NH -~ 4.5 - 5.5 (Broad)Broad Singlet1H-
Spirocyclic Core
C1-H (CH-NHBoc)~ 3.5 - 3.8Multiplet1H~ 55 - 60
C2-H ₂ (CH₂)~ 0.5 - 0.9Multiplet2H~ 10 - 15
C3-H ₂ (CH₂)~ 0.5 - 0.9Multiplet2H~ 10 - 15
C4 (Spiro-carbon)---~ 30 - 35
C6-H ₂ (CH₂-N)~ 2.8 - 3.2Multiplet2H~ 45 - 50
C7-H ₂ (CH₂-N)~ 2.8 - 3.2Multiplet2H~ 45 - 50

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Table 2: Common Impurities and Their Approximate ¹H NMR Signals (in CDCl₃)
Impurity Chemical Shift (ppm) Multiplicity
Di-tert-butyl dicarbonate (Boc₂O)~ 1.50Singlet
tert-Butanol~ 1.28Singlet
Acetone~ 2.17Singlet
Ethyl Acetate~ 1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Dichloromethane~ 5.30Singlet
Water~ 1.56Singlet (Broad)

Source: Adapted from published data on common NMR impurities.

Experimental Protocol

Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a clean vial. Chloroform-d is a good starting point.[6]

    • Ensure the sample is completely dissolved. If any particulate matter is visible, filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean, dry 5mm NMR tube.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth correctly using the sample gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming. Start with an automated shimming routine, followed by manual adjustment of the Z1 and Z2 shims to maximize the lock level.[5]

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative number of protons for each peak.

Visualizations

Diagram 1: General NMR Troubleshooting Workflow

troubleshooting_workflow cluster_impurities Impurity Analysis cluster_resolution Resolution Enhancement start Spectrum Acquired check_spectrum Does Spectrum Match Expected Pattern? start->check_spectrum unexpected_peaks Unexpected Peaks Present? check_spectrum->unexpected_peaks  No end Analysis Complete check_spectrum->end  Yes broad_peaks Broad or Poorly Resolved Peaks? unexpected_peaks->broad_peaks  No check_impurities Compare to Common Impurity Tables unexpected_peaks->check_impurities  Yes broad_peaks->end  No check_shims Check/Improve Shimming broad_peaks->check_shims  Yes d2o_shake Perform D2O Shake (for -OH, -NH) check_impurities->d2o_shake d2o_shake->broad_peaks check_conc Check Sample Concentration & Solubility check_shims->check_conc change_solvent Re-run in Different Solvent (e.g., C6D6) check_conc->change_solvent run_2d Acquire 2D NMR (COSY, HSQC) change_solvent->run_2d run_2d->end experimental_workflow start Start: Purified Compound weigh 1. Weigh 5-10 mg of Sample start->weigh dissolve 2. Dissolve in ~0.7 mL of Deuterated Solvent weigh->dissolve check_solubility Is Sample Fully Dissolved? dissolve->check_solubility filter 3. Filter Solution into NMR Tube check_solubility->filter  No transfer 3. Transfer Solution to NMR Tube check_solubility->transfer  Yes filter->transfer acquire 4. Lock, Shim, and Acquire Spectrum transfer->acquire end End: Process Data acquire->end

References

"tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate" handling of hygroscopic or air-sensitive nature

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, with a focus on addressing its potential hygroscopic or air-sensitive nature.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic or air-sensitive?

Q2: What are the signs that the compound has been compromised by moisture or air?

Physical changes such as clumping, caking, or a change in color can indicate moisture absorption.[1] Chemical degradation may not be visible but could lead to inconsistencies in experimental results, such as lower reaction yields or the appearance of impurities in analytical data (e.g., NMR, LC-MS).

Q3: How should I store this compound?

To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][3][4] For long-term storage, a desiccator or a glove box is recommended.[4][5][6]

Q4: Can I dry the compound if I suspect it has absorbed moisture?

Drying a hygroscopic compound can sometimes be achieved by gentle heating under vacuum, but this should be done with caution to avoid thermal decomposition.[2] It is crucial to know the compound's thermal stability before attempting to dry it. Alternatively, storing the compound over a strong desiccant in a desiccator can help remove absorbed water.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent Reaction Yields The reagent may have absorbed moisture, leading to a lower effective concentration or side reactions. The reagent may have degraded due to air exposure.Use a fresh bottle of the reagent or a properly stored sample. Ensure all glassware is thoroughly dried before use.[3][7] Handle the reagent under an inert atmosphere.
Difficulty in Weighing/Handling The compound has become clumpy or sticky due to moisture absorption.[1]Handle the compound in a glove box or under a stream of inert gas to minimize moisture exposure.[4][6] Use a dry spatula and weigh the compound quickly.
Appearance of Unexpected Impurities in Analyses (NMR, LC-MS) The starting material may have degraded due to improper storage or handling.Confirm the purity of the starting material before use. Store the compound in a desiccator or glove box.[4]
Poor Solubility The compound may have partially reacted or degraded, leading to less soluble byproducts.Use a fresh, properly stored sample. Confirm the identity and purity of the compound before use.

Experimental Protocols

General Protocol for Handling this compound in a Coupling Reaction

This protocol outlines the steps for using the compound in a typical amide coupling reaction, emphasizing the techniques to mitigate its potential hygroscopic and air-sensitive nature.

1. Preparation of Glassware and Reagents:

  • All glassware (reaction flask, syringes, needles) must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of dry inert gas (argon or nitrogen).[3][7]

  • Anhydrous solvent should be used. If the solvent is not from a freshly opened bottle, it should be appropriately dried and degassed.

2. Weighing and Dispensing:

  • If available, perform all manipulations within a glove box to maintain an inert and dry atmosphere.[4][6]

  • If a glove box is not available, weigh the required amount of this compound quickly in a tared vial.

  • Immediately seal the vial and the main stock bottle. For the stock bottle, consider flushing the headspace with an inert gas before sealing.

3. Reaction Setup:

  • Assemble the dried glassware while still warm and flush with inert gas.

  • Add the anhydrous solvent to the reaction flask via a syringe.

  • Dissolve the this compound in the anhydrous solvent under a positive pressure of inert gas.

  • Add other reagents (e.g., carboxylic acid, coupling agent, base) sequentially via syringe.

  • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with inert gas or a Schlenk line.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution). Note that the work-up will expose the reaction mixture to air and moisture.

Visualizations

Workflow for Handling a Potentially Hygroscopic/Air-Sensitive Compound

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting storage Store in Tightly Sealed Container under Inert Atmosphere (Ar/N2) in a Desiccator or Glove Box weigh Weigh Quickly in a Glove Box or under Inert Gas Stream storage->weigh Transfer dissolve Dissolve in Anhydrous Solvent under Inert Atmosphere weigh->dissolve Preparation reaction Maintain Positive Pressure of Inert Gas During Reaction dissolve->reaction Execution analysis Monitor for Impurities (NMR, LC-MS) reaction->analysis Monitoring troubleshoot Troubleshoot Inconsistent Yields or Impurities analysis->troubleshoot troubleshoot->storage Re-evaluate Storage & Handling Procedures

Caption: Workflow for handling potentially hygroscopic and air-sensitive compounds.

This workflow diagram illustrates the key stages for handling a sensitive reagent like this compound, from proper storage to reaction execution and troubleshooting. Following these steps helps to ensure the integrity of the compound and the reproducibility of experimental results.

References

Technical Support Center: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this versatile building block.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Incomplete or Slow Boc Deprotection

Q: My N-Boc deprotection of this compound is sluggish or stalls, leaving significant amounts of starting material. What could be the cause and how can I resolve it?

A: Incomplete deprotection is a common issue, often stemming from insufficient acid strength, steric hindrance, or suboptimal reaction conditions. The spirocyclic nature of the amine can present steric bulk that hinders the approach of the acid.

Possible Causes & Solutions:

  • Insufficient Acid Strength/Concentration: Standard conditions like 20% TFA in DCM might be too weak.

    • Solution 1: Increase the concentration of TFA to 50% or use neat TFA.

    • Solution 2: Switch to a stronger acid system like 4M HCl in dioxane or 1,4-dioxane. This is often more effective for stubborn Boc groups.[1]

  • Steric Hindrance: The bulky tert-butyl group combined with the spirocyclic core can slow down the reaction.

    • Solution: Increase the reaction temperature (e.g., from 0 °C to room temperature or slightly higher) and/or extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid degradation.

  • Solvent Effects: The choice of solvent can impact the reaction's efficiency.

    • Solution: Ensure your solvent (e.g., DCM, dioxane) is anhydrous, as water can interfere with the acidic conditions.

Experimental Protocol: Optimized Boc Deprotection with HCl in Dioxane

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per mmol of substrate).

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt of the amine can be used directly in the next step or neutralized with a suitable base for the free amine.

Deprotection_Troubleshooting start Start: Incomplete Boc Deprotection check_acid Check Acid Strength & Concentration start->check_acid increase_tfa Increase TFA concentration (50% or neat) check_acid->increase_tfa Weak Acid switch_hcl Switch to 4M HCl in Dioxane check_acid->switch_hcl TFA ineffective check_conditions Review Reaction Time & Temperature check_acid->check_conditions Acid is sufficient end_ok Success: Complete Deprotection increase_tfa->end_ok switch_hcl->end_ok increase_time_temp Increase reaction time and/or temperature check_conditions->increase_time_temp Slow reaction check_solvent Verify Solvent Quality check_conditions->check_solvent Conditions are optimal increase_time_temp->end_ok use_anhydrous Use anhydrous solvent check_solvent->use_anhydrous Potential moisture end_fail Still issues: Consider alternative protecting group check_solvent->end_fail Solvent is dry use_anhydrous->end_ok

Problem 2: Low Yield in Amide Coupling Reactions

Q: I am attempting an amide coupling with the deprotected 5-azaspiro[2.4]heptan-1-amine and a carboxylic acid, but the yield is very low.

A: Low yields in amide coupling reactions with this amine are often due to its steric hindrance as a secondary amine within a spirocyclic system. Standard coupling reagents may not be effective.

Possible Causes & Solutions:

  • Steric Hindrance: The spirocyclic structure can hinder the approach of the activated carboxylic acid.

    • Solution 1: Switch to a more potent coupling reagent like HATU, HBTU, or COMU, which are known to be effective for hindered amines.

    • Solution 2: For particularly challenging couplings, consider converting the carboxylic acid to an acyl fluoride in situ. This can be more reactive towards sterically hindered amines.[2][3][4][5][6]

  • Suboptimal Base: The choice and amount of base are critical.

    • Solution: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions. Ensure at least 2 equivalents of the base are used.

  • Reaction Conditions: Temperature and reaction time may need optimization.

    • Solution: Some couplings with hindered partners benefit from elevated temperatures (e.g., 40-60 °C).

Table 1: Comparison of Coupling Reagents for Hindered Amines

Coupling ReagentTypical ConditionsAdvantages for Hindered AminesPotential Pitfalls
EDC/HOBtDCM or DMF, RT, 12-24hReadily available and cost-effective.Often inefficient for sterically hindered substrates.
HATU/DIPEADMF, RT, 2-12hHigh reactivity, often successful where others fail.More expensive, potential for side reactions if not used correctly.
Acyl Fluoride (e.g., using Cyanuric Fluoride)DCM, elevated temp.Highly reactive, can overcome significant steric hindrance.[2][3][4][5][6]Reagents can be moisture-sensitive.

Amide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification amine Deprotected 5-azaspiro[2.4]heptan-1-amine coupling Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) in DMF amine->coupling acid Carboxylic Acid acid->coupling stir Stir at RT to 60°C coupling->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Target Amide purify->product

Problem 3: Poor Results in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Q: My Buchwald-Hartwig amination using this compound (or its deprotected form) is giving low conversion or a complex mixture of byproducts. Why is this happening?

A: Palladium-catalyzed C-N cross-coupling reactions with sterically hindered secondary amines like this spirocycle can be challenging. Key issues include slow reaction rates and competing side reactions.

Possible Causes & Solutions:

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction with a bulky amine.

    • Solution: Employ sterically hindered and electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos. These are specifically designed to promote couplings of challenging substrates.[7][8][9]

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures.

  • Catalyst Deactivation: The amine itself or impurities can deactivate the palladium catalyst.

    • Solution: Use a palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable formation of the active catalytic species.[8] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon).

  • Side Reactions: For sterically hindered amines, β-hydride elimination can be a competitive side reaction, leading to the formation of a reduced arene byproduct.[10]

    • Solution: Careful optimization of the ligand, base, and temperature can help to minimize this side reaction.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Hindered Amines

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer more consistent results.[8]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands accelerate the reaction and prevent catalyst decomposition.[7][8][9]
Base NaOtBu, LHMDS, Cs₂CO₃Strong bases are often needed, but weaker ones can be used for sensitive substrates.
Solvent Toluene, Dioxane (anhydrous and degassed)Aprotic solvents that can dissolve the reaction components are preferred.
Temperature 80-110 °CHeat is typically required to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the initial Boc protection of 5-azaspiro[2.4]heptane?

A1: The standard and most reliable method is to react 5-azaspiro[2.4]heptane with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The addition of a base such as triethylamine (Et₃N) is recommended to neutralize the acid formed during the reaction. The reaction is typically run at room temperature and gives high yields.

Q2: Are there any known stability issues with the 5-azaspiro[2.4]heptane ring system under common reaction conditions?

A2: The 5-azaspiro[2.4]heptane core is generally stable under most standard reaction conditions, including Boc protection, deprotection with moderate acids, and palladium-catalyzed coupling. However, very harsh acidic conditions or high temperatures for prolonged periods should be avoided to prevent potential ring-opening or degradation, although this is not a commonly reported issue.

Q3: How should I purify this compound and its derivatives?

A3: Purification is typically achieved by flash column chromatography on silica gel.[11] A gradient of ethyl acetate in hexanes is a common eluent system. For the free amine obtained after deprotection, it is often purified as the hydrochloride salt or, if the free base is required and is sufficiently non-polar, by chromatography. Crystallization can also be an effective purification method for solid compounds.[11]

Q4: Can I use thermal conditions for Boc deprotection to avoid strong acids?

A4: Yes, thermal deprotection is a viable alternative, especially if your molecule contains other acid-sensitive functional groups.[1] This typically involves heating the Boc-protected compound in a high-boiling solvent like dioxane, DMF, or toluene at temperatures above 100 °C. Microwave-assisted thermal deprotection can also significantly accelerate the process.[1]

Q5: What are the key safety precautions when working with reagents for these reactions?

A5:

  • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Always wear appropriate personal protective equipment (gloves, goggles, lab coat) and work in a fume hood.

  • Palladium Catalysts and Ligands: Many are air and moisture sensitive. Handle under an inert atmosphere. They are also expensive and should be handled with care to avoid waste.

  • Strong Bases (e.g., NaOtBu, LHMDS): Highly reactive and corrosive. Handle under an inert atmosphere and quench carefully.

References

"tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate" byproduct removal techniques

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities or byproducts encountered during the synthesis of this compound?

A1: During the synthesis, particularly in the Boc-protection step, several byproducts can form. These include:

  • Di-tert-butyl dicarbonate ((Boc)₂O): Unreacted starting material from the protection step.

  • tert-Butanol: A byproduct of the reaction between (Boc)₂O and the amine.

  • tert-Butyl carbamate: Can form as a byproduct under certain conditions.

  • Di-Boc protected amine: Over-protection of the starting material if it contains multiple amine groups.

  • Unreacted starting amine: Incomplete reaction can leave the starting 5-azaspiro[2.4]heptan-1-amine.

  • Side-products from preceding steps: Impurities from the synthesis of the spirocyclic amine core can be carried over.

Q2: My final product of this compound is an oil, but it is expected to be a solid. What could be the reason?

A2: The presence of residual solvents or impurities, such as tert-butanol or unreacted starting materials, can lower the melting point of the final product, causing it to be an oil or a waxy solid. Inadequate drying of the product can also contribute to this issue. Further purification, such as column chromatography or recrystallization, followed by thorough drying under high vacuum, is recommended.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a refrigerator is advisable to prevent degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Inefficient removal of byproducts during aqueous wash. - Presence of closely related impurities.- Monitor the reaction progress by TLC or LC-MS to ensure completion. - Perform multiple extractions and washes. Consider a back-extraction if the product is basic. - Employ column chromatography for purification.
Difficulty Removing (Boc)₂O - (Boc)₂O is relatively non-polar and can co-elute with the product.- Use a scavenger resin, such as an amino-functionalized silica gel, to react with and remove excess (Boc)₂O. - Optimize the stoichiometry of the reaction to use a minimal excess of (Boc)₂O.
Product Streaking on TLC Plate - The compound may be acidic or basic, leading to interaction with the silica gel. - The sample is too concentrated.- Add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent system for column chromatography. - Dilute the sample before spotting on the TLC plate.
Product "Oiling Out" During Recrystallization - The chosen solvent system is not ideal. - The solution is cooled too quickly. - Presence of impurities.- Screen a variety of solvent systems (e.g., hexane/ethyl acetate, diethyl ether/pentane). - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Try to purify the crude product by another method (e.g., column chromatography) before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). A typical starting gradient could be 10-20% ethyl acetate in hexane.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Monitor the fractions by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallizing this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. Common choices for carbamates include mixtures of alkanes and more polar solvents (e.g., hexane/ethyl acetate, pentane/diethyl ether).

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product workup Aqueous Work-up start->workup Dissolve in organic solvent extraction Extraction workup->extraction Wash with aq. solution drying Drying extraction->drying Dry over Na2SO4/MgSO4 chromatography Column Chromatography drying->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification (Optional) purity_check Purity Check (TLC, LC-MS, NMR) chromatography->purity_check recrystallization->purity_check final_product Pure Product purity_check->final_product Characterization

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Impure Product check_tlc Analyze by TLC/LC-MS start->check_tlc unreacted_sm Unreacted Starting Material check_tlc->unreacted_sm Spot at baseline byproducts Reaction Byproducts check_tlc->byproducts Multiple spots solvent Residual Solvent check_tlc->solvent Broad spot/oily appearance column Column Chromatography unreacted_sm->column byproducts->column recrystallize Recrystallization byproducts->recrystallize redry Dry under High Vacuum solvent->redry

Validation & Comparative

Spectroscopic Data for tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published spectroscopic data for the compound tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate and its hydrochloride salt (CAS Number 1434142-28-5) has yielded no publicly available experimental ¹H NMR, ¹³C NMR, or mass spectrometry data.

For researchers, scientists, and drug development professionals seeking to compare the spectroscopic characteristics of synthesized this compound with established literature values, this lack of reference data presents a significant challenge. While the compound is listed by several chemical suppliers, indicating its commercial availability, these sources do not currently provide public access to its characterization data.

Numerous search strategies were employed to locate the target information, including inquiries into chemical databases, supplier websites, and scientific literature repositories. These searches, targeting the specific chemical name, its structural isomers, and relevant CAS numbers, did not uncover any publications detailing the synthesis and spectroscopic analysis of this compound.

It is important to distinguish the target compound from its isomer, (S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS Number 127199-45-5). While information on this related molecule is more readily available, its spectroscopic data would not be directly comparable due to the different substitution pattern on the spirocyclic core.

Experimental Protocols:

In the absence of specific literature for the target compound, researchers would typically follow general laboratory procedures for acquiring spectroscopic data. A generalized workflow for such an analysis is presented below.

General Experimental Workflow for Spectroscopic Analysis

The logical flow for acquiring and analyzing spectroscopic data for a novel or uncharacterized compound is outlined in the diagram below. This process begins with the purified compound and proceeds through data acquisition, processing, and structural elucidation.

General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Purified Compound Purified Compound 1H_NMR ¹H NMR Spectroscopy Purified Compound->1H_NMR Dissolve in deuterated solvent 13C_NMR ¹³C NMR Spectroscopy Purified Compound->13C_NMR Dissolve in deuterated solvent MS Mass Spectrometry Purified Compound->MS Prepare for ionization Process_NMR Process NMR Spectra (FT, Phasing, Baseline Correction) 1H_NMR->Process_NMR 13C_NMR->Process_NMR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Elucidate_Structure Elucidate Structure & Compare Process_NMR->Elucidate_Structure Process_MS->Elucidate_Structure

Caption: General workflow for acquiring and analyzing spectroscopic data.

Without reference spectra, the first researchers to fully characterize this compound will play a crucial role in establishing a benchmark for future scientific work. The publication of this data would be a valuable contribution to the chemical research community.

The Versatility of the 5-Azaspiro[2.4]heptane Scaffold: A Comparative Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties is perpetual. The rigid, three-dimensional structure of the 5-azaspiro[2.4]heptane moiety has emerged as a privileged scaffold in medicinal chemistry. This guide provides a comparative analysis of the biological activities of derivatives of "tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate," a key building block for this chemical class, highlighting their performance against alternative compounds and detailing the experimental methodologies used for their evaluation.

This guide delves into three prominent areas where 5-azaspiro[2.4]heptane derivatives have demonstrated significant therapeutic potential: as orexin receptor antagonists for the treatment of insomnia, as dopamine D3 receptor antagonists with applications in neuropsychiatric disorders, and as a core component of potent antiviral agents against the Hepatitis C virus (HCV).

Orexin Receptor Antagonism: A New Horizon in Sleep Therapeutics

Derivatives of the 5-azaspiro[2.4]heptane scaffold have been successfully developed as potent dual orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) antagonists. These compounds represent a novel class of hypnotics that promote sleep by blocking the wakefulness-promoting neuropeptides, orexin-A and orexin-B.

Comparative Performance Data

The following table summarizes the in vitro potency of a representative 5-azaspiro[2.4]heptane derivative compared to the well-established dual orexin antagonist, Suvorexant.

CompoundOX1R IC50 (nM)OX2R IC50 (nM)Reference
Lead 5-Azaspiro[2.4]heptane Derivative 158[1]
Suvorexant5.52.5[1]

As the data indicates, the 5-azaspiro[2.4]heptane derivative exhibits potent dual antagonism, albeit with slightly lower potency than Suvorexant in this particular study. However, the lead compound from this series demonstrated excellent pharmacokinetic properties, including good brain penetration and oral bioavailability in rats, highlighting the potential of this scaffold for developing effective sleep aids.[1]

Experimental Protocol: Orexin Receptor Binding Assay

The determination of orexin receptor antagonism is typically performed using a competitive radioligand binding assay.

Objective: To measure the binding affinity (Ki) or inhibitory concentration (IC50) of a test compound for the orexin 1 and orexin 2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1R or OX2R.

  • Radioligand: A radiolabeled orexin receptor antagonist, such as [³H]-EMPA, is used.

  • Assay Conditions: The assay is conducted in a 96-well plate containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Orexin Signaling Pathway

Orexin_Signaling cluster_receptor Cell Membrane Orexin Orexin-A / Orexin-B OXR OX1R / OX2R (GPCR) Orexin->OXR Gq Gαq OXR->Gq Gio Gαi/o OXR->Gio Gs Gαs OXR->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gio->AC_inhibit AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC PKA_inhibit PKA Pathway cAMP_decrease->PKA_inhibit PKA_activate PKA Pathway cAMP_increase->PKA_activate

Caption: Orexin Receptor Signaling Pathway.

Dopamine D3 Receptor Antagonism: Targeting Neuropsychiatric Disorders

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective antagonists of the dopamine D3 receptor (D3R). The D3R is a compelling target for the treatment of various central nervous system disorders, including substance abuse and schizophrenia.

Comparative Performance Data

The following table presents the binding affinities (Ki) and selectivity of a representative 5-azaspiro[2.4]heptane derivative against the D3 and D2 dopamine receptors, compared to the reference antagonist, Eticlopride.

CompoundD3R Ki (nM)D2R Ki (nM)D2/D3 SelectivityReference
Lead 5-Azaspiro[2.4]heptane Derivative 0.8150188-fold[2]
Eticlopride0.20.52.5-fold[2]

The data clearly demonstrates the superior D3 receptor selectivity of the 5-azaspiro[2.4]heptane derivative compared to Eticlopride. This high selectivity is a crucial attribute for minimizing off-target effects, particularly those associated with D2 receptor blockade, such as extrapyramidal symptoms.

Experimental Protocol: Dopamine D3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor and its selectivity over the D2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK-293) stably expressing either the human D3 or D2 receptor.

  • Radioligand: A radiolabeled antagonist with high affinity for both receptors, such as [³H]-Spiperone, is commonly used.

  • Assay Conditions: The assay is performed in a 96-well plate containing the cell membranes, the radioligand, and a range of concentrations of the test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound and unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: IC50 values are determined from the competition curves, and Ki values are calculated using the Cheng-Prusoff equation. Selectivity is calculated as the ratio of the Ki value for the D2 receptor to the Ki value for the D3 receptor.

Dopamine D3 Receptor Signaling Pathway

D3R_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors Dopamine Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Gio Gαi/o D3R->Gio Inhibition AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: Dopamine D3 Receptor Signaling Pathway.

Antiviral Activity: A Key Component of Hepatitis C Therapy

The (S)-enantiomer of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a critical building block in the synthesis of Ledipasvir, a potent direct-acting antiviral agent used in combination therapies for the treatment of chronic Hepatitis C virus (HCV) infection. Ledipasvir is an inhibitor of the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.

Comparative Performance Data

The following table shows the 50% effective concentration (EC50) of Ledipasvir against various HCV genotypes in a replicon assay.

HCV GenotypeReplicon IsolateEC50 (nM)Reference
1aH770.031[3]
1bCon-10.004[3]
2aJFH-116[3]
3aS52168[3]
4aED430.39[3]
5aSA130.15[3]
6aHK6a0.11 - 1.1[3]

Ledipasvir demonstrates potent, picomolar to low nanomolar activity against several HCV genotypes, particularly genotypes 1a and 1b. The inclusion of the 5-azaspiro[2.4]heptane moiety is crucial for its high potency and favorable pharmacokinetic profile.

Experimental Protocol: HCV Replicon Assay

Objective: To determine the in vitro antiviral activity (EC50) of a compound against HCV replication.

Methodology:

  • Cell Line: Huh-7 human hepatoma cells, which are permissive for HCV replication, are used.

  • HCV Replicon: A subgenomic HCV RNA containing a reporter gene (e.g., luciferase) is introduced into the Huh-7 cells.

  • Drug Treatment: The replicon-containing cells are treated with serial dilutions of the test compound.

  • Incubation: The cells are incubated for a period (typically 48-72 hours) to allow for HCV RNA replication.

  • Quantification of Replication: The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luminescence for luciferase).

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits reporter gene activity by 50% compared to untreated control cells.

HCV NS5A Inhibition Workflow

NS5A_Inhibition cluster_hcv HCV Life Cycle cluster_drug Drug Action HCV_RNA HCV RNA Replication_Complex Replication Complex (including NS5A) HCV_RNA->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Virion_Assembly Virion Assembly Replication_Complex->Virion_Assembly Viral_Replication->HCV_RNA New_Virions New HCV Virions Virion_Assembly->New_Virions Ledipasvir Ledipasvir (NS5A Inhibitor) Ledipasvir->Replication_Complex Inhibits

Caption: Mechanism of HCV NS5A Inhibition.

Conclusion

The 5-azaspiro[2.4]heptane scaffold, and by extension derivatives of "this compound," has proven to be a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. From promoting sleep to combating viral infections and potentially treating neuropsychiatric disorders, the unique structural features of this spirocyclic system offer medicinal chemists a powerful tool to develop novel therapeutics with improved efficacy and safety profiles. The comparative data and experimental methodologies presented in this guide underscore the significant potential of this chemical class in modern drug discovery.

References

A Comparative Guide to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate and Other Spirocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with a significant trend shifting from planar, aromatic molecules towards more three-dimensional (3D) structures to improve physicochemical and pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their inherent rigidity and defined 3D geometry make them valuable building blocks in modern drug discovery. This guide provides a comparative analysis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate and its derivatives against other prominent spirocyclic scaffolds, offering insights into their performance supported by experimental data.

The Rise of Spirocycles: Escaping "Flatland"

The over-reliance on flat, aromatic structures in drug design, often termed "molecular flatland," has been associated with challenges such as poor solubility, metabolic instability, and off-target effects. Spirocyclic compounds offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons (Fsp³), which generally correlates with improved drug-like properties.[1] The rigid nature of the spirocyclic core can also pre-organize the conformation of a molecule for optimal binding to its biological target, potentially leading to enhanced potency and selectivity.[2]

This guide will focus on the 5-azaspiro[2.4]heptane scaffold, a key component of the title compound, and compare its utility with other widely used spirocyclic building blocks such as spiro[3.3]heptanes and diazaspiro[3.3]heptanes.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The choice of a spirocyclic scaffold can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key data from a study on orexin receptor antagonists, where a 5-azaspiro[2.4]heptane core was explored and compared to a more traditional 4,4-disubstituted piperidine scaffold.

ScaffoldCompound ExampleOX1 Ki (nM)OX2 Ki (nM)hERG pIC50Human Liver Microsomal Stability (% remaining at 1 hr)Caco-2 Permeability (10⁻⁶ cm/s)
4,4-Disubstituted PiperidineLead Compound1.5300<5505.0
5-Azaspiro[2.4]heptane Analog 15 2.4 3.8 5.8 >95 10.2

Data compiled from a study on orexin receptor antagonists.[3][4]

Key Observations:

  • Improved Potency and Selectivity: The introduction of the 5-azaspiro[2.4]heptane scaffold in this series led to a significant improvement in potency against the OX2 receptor, resulting in a dual orexin receptor antagonist.[3][4]

  • Enhanced Metabolic Stability: The 5-azaspiro[2.4]heptane analog demonstrated substantially higher stability in human liver microsomes compared to the piperidine-based lead, suggesting a lower susceptibility to metabolic degradation.[3]

  • Favorable Permeability: The Caco-2 permeability of the 5-azaspiro[2.4]heptane analog was higher, indicating good potential for oral absorption.[3]

  • Reduced hERG Liability: The 5-azaspiro[2.4]heptane analog showed a more favorable hERG inhibition profile, suggesting a lower risk of cardiac-related side effects.[3]

Structural Advantages and Applications

The unique three-dimensional arrangement of substituents enforced by spirocyclic scaffolds provides distinct advantages in drug design.

cluster_0 Traditional Scaffolds cluster_1 Spirocyclic Building Blocks Aromatic Ring Aromatic Ring This compound This compound Aromatic Ring->this compound Increased Fsp3 Piperidine Piperidine Piperidine->this compound Improved Properties Enhanced Potency & Selectivity Enhanced Potency & Selectivity This compound->Enhanced Potency & Selectivity Improved ADME Profile Improved ADME Profile This compound->Improved ADME Profile Spiro[3.3]heptane Spiro[3.3]heptane Enhanced Rigidity Enhanced Rigidity Spiro[3.3]heptane->Enhanced Rigidity Diazaspiro[3.3]heptane Diazaspiro[3.3]heptane Modulated Basicity Modulated Basicity Diazaspiro[3.3]heptane->Modulated Basicity

Caption: Transition from flat to 3D spirocyclic scaffolds in drug design.

The 5-azaspiro[2.4]heptane scaffold, with its fused cyclopropane and pyrrolidine rings, offers a unique conformational constraint. This can be particularly advantageous in cases where precise positioning of functional groups is required for optimal target engagement.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of spirocyclic building blocks.

Receptor Binding Assay (Orexin Receptors)

This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the orexin 1 (OX1) and orexin 2 (OX2) receptors.

G start Start prep_membranes Prepare cell membranes expressing OX1 or OX2 receptors start->prep_membranes incubation Incubate membranes with radioligand ([125I]-OXA) and test compound prep_membranes->incubation separation Separate bound from free radioligand by filtration incubation->separation quantification Quantify radioactivity on the filter separation->quantification analysis Calculate Ki values from competition binding curves quantification->analysis end End analysis->end

Caption: Workflow for a typical orexin receptor binding assay.

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing either the human OX1 or OX2 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The test compound at various concentrations is incubated with the cell membranes and a constant concentration of a radiolabeled orexin peptide (e.g., [¹²⁵I]-Orexin-A) in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes.

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, NADPH (as a cofactor for cytochrome P450 enzymes), and buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.

  • Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be determined from the rate of disappearance of the compound.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to form a confluent monolayer that differentiates to resemble the intestinal epithelium.

  • Assay Initiation: The test compound is added to the apical (AP) side of the Caco-2 monolayer.

  • Sampling: Samples are collected from the basolateral (BL) side at various time points.

  • LC-MS/MS Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the filter, and C₀ is the initial concentration on the apical side.

Conclusion

The strategic incorporation of spirocyclic building blocks like this compound offers a powerful approach to overcome many of the challenges associated with traditional "flat" medicinal chemistry. The 5-azaspiro[2.4]heptane scaffold, in particular, has demonstrated the potential to significantly improve key drug-like properties, including potency, metabolic stability, and permeability, while reducing off-target liabilities. As the demand for novel drug candidates with optimized properties continues to grow, the exploration and application of diverse spirocyclic scaffolds will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

Navigating the Synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, a valuable building block in medicinal chemistry. Due to the limited availability of direct comparative studies in published literature, this guide outlines plausible synthetic strategies based on established chemical transformations and syntheses of closely related analogues.

The spirocyclic amine core of this compound presents a unique three-dimensional structure that is of significant interest in the design of novel therapeutic agents. The synthesis of this specific isomer, however, is not extensively detailed in readily available literature, necessitating a review of synthetic strategies for analogous structures to propose viable pathways.

This guide outlines two potential synthetic routes, drawing from methodologies for similar spirocyclic systems and well-established organic reactions. The proposed routes are:

  • Route A: Synthesis via Curtius Rearrangement of a Carboxylic Acid Precursor. This classical approach leverages the conversion of a carboxylic acid to a carbamate.

  • Route B: Synthesis from a Methylene-proline Derivative. This strategy builds upon modern methods for the asymmetric synthesis of complex proline analogues.

Comparative Analysis of Synthetic Routes

A direct experimental comparison of yields and reaction parameters for the synthesis of the title compound is not currently available in the literature. However, we can extrapolate expected performance based on similar transformations.

ParameterRoute A: Curtius RearrangementRoute B: From Methylene-proline Derivative
Starting Material Availability Dependent on the synthesis of 5-azaspiro[2.4]heptane-1-carboxylic acid.Requires multi-step synthesis of the functionalized methylene-proline starting material.
Number of Steps Potentially shorter if the carboxylic acid precursor is accessible.Generally involves a greater number of synthetic steps.
Stereocontrol Dependent on the stereochemistry of the carboxylic acid precursor.Can be designed for high enantioselectivity using chiral catalysts.
Key Transformation Yield The Curtius rearrangement step itself is often high-yielding.Yields for the initial proline scaffold formation and subsequent transformations can vary.
Scalability Curtius rearrangements are generally scalable, with safety considerations for the azide intermediate.Asymmetric catalytic steps may require optimization for large-scale synthesis.
Reagents and Conditions Involves potentially hazardous azide intermediates.Utilizes transition metal catalysts and chiral ligands.

Experimental Protocols

Route A: Proposed Synthesis via Curtius Rearrangement

This route hinges on the successful synthesis of 5-azaspiro[2.4]heptane-1-carboxylic acid. Once obtained, a Curtius rearrangement can be employed to install the tert-butyl carbamate group.

Step 1: Synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic Acid

Step 2: Curtius Rearrangement to form this compound

This protocol is a general representation of a Curtius rearrangement and would require optimization for this specific substrate.

  • Activation of the Carboxylic Acid: 5-azaspiro[2.4]heptane-1-carboxylic acid (1.0 eq) is dissolved in an anhydrous, inert solvent such as toluene or dichloromethane. To this solution, diphenylphosphoryl azide (DPPA, 1.1 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq) are added at 0 °C.

  • Formation of the Isocyanate: The reaction mixture is stirred at 0 °C for 30 minutes and then heated to reflux (typically 80-110 °C, solvent-dependent) until the reaction is complete, as monitored by TLC or LC-MS. This step facilitates the rearrangement of the acyl azide to the corresponding isocyanate.

  • Trapping with tert-Butanol: After cooling the reaction mixture, anhydrous tert-butanol (excess, >10 eq) is added. The mixture is then heated to reflux to promote the reaction of the isocyanate with tert-butanol to form the desired tert-butyl carbamate.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.

Route B: Proposed Synthesis from a Methylene-proline Derivative

This approach is adapted from the synthesis of the closely related (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid and would require significant modification to yield the 1-ylcarbamate isomer.

Step 1: Synthesis of a Suitable 4-Methyleneproline Precursor

This would involve a multi-step synthesis, likely starting from a glycine imine analogue and a suitable electrophile in the presence of a chiral phase-transfer catalyst to establish the stereochemistry.

Step 2: Functional Group Interconversion to the 1-amino Derivative

This would be a challenging series of transformations to convert the functional groups of the methylene-proline derivative to the desired 1-amino-5-azaspiro[2.4]heptane. This could potentially involve cyclopropanation, ring-opening, and functional group manipulations.

Step 3: Boc-Protection of the Amine

  • Reaction Setup: The 1-amino-5-azaspiro[2.4]heptane precursor is dissolved in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added to the solution, along with a base such as triethylamine or sodium bicarbonate to neutralize the acid formed during the reaction.

  • Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route_A start Starting Materials carboxylic_acid 5-Azaspiro[2.4]heptane-1-carboxylic Acid start->carboxylic_acid Multi-step synthesis curtius Curtius Rearrangement (DPPA, t-BuOH) carboxylic_acid->curtius product This compound curtius->product

Figure 1. Proposed synthetic pathway for Route A via Curtius Rearrangement.

Route_B start Glycine Iminone Analogue methylene_proline 4-Methyleneproline Derivative start->methylene_proline Asymmetric Alkylation fgi Functional Group Interconversions methylene_proline->fgi amine_precursor 1-Amino-5-azaspiro[2.4]heptane fgi->amine_precursor boc_protection Boc Protection (Boc)₂O amine_precursor->boc_protection product This compound boc_protection->product

A Strategic Guide to the Chiral Separation and Analysis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Chiral Separation Techniques: SFC vs. HPLC

Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and widely used techniques for chiral separations in the pharmaceutical industry. The choice between them often depends on factors such as desired speed, resolution, solvent consumption, and the specific nature of the analyte.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations due to its high efficiency, reduced analysis times, and lower environmental impact.[1] Utilizing supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, enabling faster separations without sacrificing resolution.[1]

High-Performance Liquid Chromatography (HPLC) remains a robust and versatile technique for chiral analysis.[2][3] With a wide variety of commercially available chiral stationary phases (CSPs), HPLC offers broad applicability and is particularly well-suited for compounds that are not soluble in SFC-compatible solvents.[4]

The following table summarizes a general comparison of the two techniques for the chiral separation of small molecules like the target compound.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical Carbon Dioxide (CO2) with co-solvents (e.g., Methanol, Ethanol)Organic Solvents (e.g., Hexane, Ethanol, Isopropanol) or Aqueous Buffers
Analysis Speed Typically faster due to low viscosity and high flow rates.[1]Generally slower run times compared to SFC.
Resolution Often provides higher resolution and efficiency.[5]Can achieve excellent resolution with a wide range of CSPs.
Solvent Consumption Significantly lower organic solvent usage, making it a "greener" technique.[1]Higher consumption of organic solvents, particularly in normal phase mode.
Operating Cost Lower solvent disposal costs.Higher costs associated with solvent purchase and disposal.
Compound Solubility Best for compounds soluble in alcohols and other polar organic co-solvents.Applicable to a broader range of compounds, including those requiring aqueous mobile phases.
Method Development Can be faster due to rapid column equilibration.Can be more time-consuming.

Chiral Stationary Phase (CSP) Selection

The success of a chiral separation is highly dependent on the choice of the chiral stationary phase. For compounds containing a carbamate group and a chiral amine center, such as tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, polysaccharide-based CSPs are a primary choice. These are derivatives of cellulose or amylose coated or immobilized on a silica support, with common selectors being tris(3,5-dimethylphenyl)carbamate.[6][7]

Recommended Screening Platforms for Initial Method Development

A tiered screening approach using a small, diverse set of chiral stationary phases is the most efficient way to identify a suitable separation method.

Table 1: Suggested Chiral Stationary Phases for Screening

CSP Name (Example)SelectorCommon Applications
CHIRALPAK® IA/IB/IC Amylose tris(3,5-dimethylphenylcarbamate)Broad selectivity for a wide range of chiral compounds, including amines and carbamates.
CHIRALCEL® OD/OJ/OZ Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate) / Cellulose tris(3-chloro-4-methylphenylcarbamate)Effective for a variety of racemates, often showing complementary selectivity to amylose-based phases.[2]
Lux® Cellulose-1 / Amylose-1 Cellulose tris(3,5-dimethylphenylcarbamate) / Amylose tris(3,5-dimethylphenylcarbamate)Robust and versatile phases for a broad range of chiral compounds.
RegisPack™, RegisCell™, Whelk-O® 1 Polysaccharide and Pirkle-type phasesHave demonstrated broad utility in separating diverse chiral compounds in drug discovery.[6]

Experimental Protocols: A Strategic Starting Point

Given the absence of a direct method, the following protocols for structurally related compounds serve as a robust starting point for developing a chiral separation method for this compound.

Protocol 1: SFC Method Development for a Boc-Protected Amine (Hypothetical)

This protocol is based on general practices for separating Boc-protected chiral amines using SFC.

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV detection.

  • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg/mL in Methanol.

Protocol 2: HPLC (Normal Phase) Method Development for a Chiral Amine (Hypothetical)

This protocol is based on common methods for the normal phase HPLC separation of chiral amines.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA) as an additive to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg/mL in the mobile phase.

Data Presentation: Expected Outcomes from Method Development

The goal of the initial screening is to achieve baseline separation of the two enantiomers. The following table illustrates the type of data that should be collected and compared to select the optimal method.

Table 2: Example Data for Comparison of Separation Methods

MethodCSPMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Selectivity (α)
SFC CHIRALPAK® IACO2/Methanol (80/20)2.53.12.11.25
SFC CHIRALCEL® ODCO2/Methanol (85/15)3.84.51.91.18
HPLC CHIRALPAK® IAHexane/IPA (90/10)8.29.52.51.16
HPLC CHIRALCEL® ODHexane/Ethanol (80/20)6.57.82.31.20

Data presented is hypothetical and for illustrative purposes.

Visualization of the Method Development Workflow

The process of developing a chiral separation method can be systematically approached. The following diagram illustrates a typical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Method Start Racemic Analyte (this compound) Screen_SFC SFC Screening (3-4 CSPs, generic gradients) Start->Screen_SFC Screen_HPLC HPLC Screening (3-4 CSPs, NP & RP modes) Start->Screen_HPLC Evaluate Evaluate Data (Resolution, Peak Shape, Run Time) Screen_SFC->Evaluate Screen_HPLC->Evaluate Optimize Optimize Lead Method (Mobile Phase, Temperature, Flow Rate) Evaluate->Optimize Promising Separation Found No_Separation Return to Screening (Different CSPs/Techniques) Evaluate->No_Separation No/Poor Separation Final_Method Final Analytical Method Optimize->Final_Method

Caption: A generalized workflow for chiral method development, from initial screening to the final analytical method.

Conclusion

While a specific, published method for the chiral separation of this compound is not currently available, a systematic approach utilizing SFC and HPLC with polysaccharide-based chiral stationary phases is highly likely to yield a successful separation. By starting with a diverse screen of columns and mobile phases, and then optimizing the most promising conditions, a robust and reliable analytical method can be developed. The superior speed and reduced environmental impact of SFC make it an attractive first choice for screening, with HPLC providing a powerful alternative. This guide provides the necessary framework and comparative data on related compounds to enable researchers to efficiently achieve the chiral separation and analysis of this important synthetic intermediate.

References

A Comparative Guide to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the quality and purity of chemical intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of "tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate," a key building block in medicinal chemistry. We present a summary of available supplier data, detailed experimental protocols for quality assessment, and a standardized workflow for lot validation.

Supplier and Quality Comparison

Sourcing high-purity intermediates is a critical first step in the drug development pipeline. The following table summarizes publicly available data for this compound and its closely related isomers from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

Supplier/ProductCAS NumberPurityAnalytical MethodAppearanceNotes
Ark Pharma Scientific Ltd. (tert-butyl (5-azaspiro[2.4]heptan-1-yl)carbamate hydrochloride)1434142-28-595%Not SpecifiedNot SpecifiedHydrochloride salt form.[1]
BLD Pharmatech Co., Ltd. (this compound hydrochloride)1434142-28-595%Not SpecifiedNot SpecifiedHydrochloride salt form.[2]
Chemical Marketplace Listing (this compound HCL)1434142-28-595.0%Not SpecifiedNot SpecifiedHydrochloride salt form.[3]
Key Organics (this compound)Not SpecifiedNot SpecifiedAnalytical Services AvailableNot SpecifiedInquire for specific data.[4]

Note: Data for stereoisomers, such as (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, is also available from various suppliers and may exhibit different purity profiles. Always verify the specific isomer required for your application.

Experimental Protocols for Quality Assessment

To ensure the identity and purity of this compound, a series of analytical tests should be performed. The following are standard protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.

  • Objective: To quantify the purity of the compound and identify any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for compounds of this polarity.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components, to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks (excluding the solvent front).

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is ideal for detecting volatile organic impurities and residual solvents that may be present from the synthesis process.

  • Objective: To identify and quantify volatile impurities and residual solvents.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) is standard.

  • Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.

  • Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.

  • Sample Preparation: Dissolve the sample in a high-purity solvent that does not interfere with the analytes of interest.

  • Analysis: The retention times of the peaks are compared to known standards to identify impurities and solvents. Quantification is performed by comparing peak areas to those of a calibrated standard.

1H NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

  • Objective: To verify the identity and structural integrity of the compound.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, integration values, and coupling patterns of the observed signals should be consistent with the expected structure of this compound.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and validation of an incoming batch of a chemical intermediate like this compound.

QC_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition Receive Receive Chemical Intermediate Documentation Review CoA and SDS Receive->Documentation Visual Visual Inspection (Color, Form) Documentation->Visual Identity Identity Confirmation (1H NMR) Visual->Identity Purity Purity Assay (HPLC) Visual->Purity Volatiles Residual Solvents (GC) Visual->Volatiles Decision Meets Specifications? Identity->Decision Purity->Decision Volatiles->Decision Approve Approve for Use Decision->Approve Yes Reject Reject and Quarantine Decision->Reject No

Caption: Quality control workflow for incoming chemical intermediates.

By implementing a robust quality control process, researchers and drug development professionals can ensure the reliability of their starting materials, leading to more reproducible experimental outcomes and contributing to the overall safety and quality of novel therapeutics.

References

Validation of "tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate" structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It governs molecular interactions, dictates biological activity, and ultimately influences a compound's efficacy and safety. This guide provides a comparative analysis framework for the structural validation of spirocyclic carbamates, a motif of growing interest in medicinal chemistry. While crystallographic data for tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is not publicly available, we present a detailed examination of a closely related analog, tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, for which a crystal structure has been determined. This serves as a practical exemplar for the structural validation of this important class of compounds.

The defining feature of spirocycles is the single atom shared by two rings, creating a rigid, three-dimensional architecture. This unique topology allows for precise orientation of substituents in space, making spirocyclic scaffolds highly valuable in the design of novel therapeutics that can probe complex biological targets. The inclusion of a carbamate functional group further provides hydrogen bonding capabilities, crucial for molecular recognition.

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the molecule can be determined, revealing bond lengths, bond angles, and the overall conformation. This detailed structural information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection.

Comparative Crystallographic Data

To illustrate the process of structural validation, we present the crystallographic data for tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This data provides a benchmark for what can be expected for other similar spirocyclic carbamates.

Parametertert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
CCDC Number 754521
Chemical Formula C₁₁H₁₇NO₃
Formula Weight 211.26
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.1234(3)
b (Å) 18.0193(11)
c (Å) 10.1163(6)
α (°) 90
β (°) 105.789(3)
γ (°) 90
Volume (ų) 1072.11(10)
Z 4
Calculated Density (g/cm³) 1.308
Absorption Coefficient (mm⁻¹) 0.095
F(000) 456
Crystal Size (mm³) 0.20 x 0.10 x 0.05
Theta range for data collection (°) 2.39 to 25.00
Reflections collected 5459
Independent reflections 1881 [R(int) = 0.0284]
Completeness to theta = 25.00° 99.5 %
Data / restraints / parameters 1881 / 0 / 137
Goodness-of-fit on F² 1.042
Final R indices [I>2sigma(I)] R1 = 0.0416, wR2 = 0.1099
R indices (all data) R1 = 0.0531, wR2 = 0.1195

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the general steps involved in the determination of a small molecule crystal structure, exemplified by the analysis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

1. Crystal Growth:

  • A suitable single crystal of the compound is grown. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the reference compound, crystals were obtained from an ethyl acetate/heptane mixture.

2. Data Collection:

  • A single crystal of appropriate size and quality is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and potential degradation.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.

3. Data Processing:

  • The collected images are processed to integrate the intensities of the diffraction spots.

  • The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

  • The space group is determined from the systematic absences in the diffraction data.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods.

  • The initial structural model is refined against the experimental data using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The refinement is continued until convergence is reached, and the final R-indices are obtained.

5. Data Deposition:

  • The final crystallographic data, including atomic coordinates, is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure data accessibility and reproducibility.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_deposition Data Dissemination synthesis Synthesis of Spirocyclic Carbamate purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Slow Evaporation of Saturated Solution purification->crystal_growth data_collection Data Collection on Diffractometer crystal_growth->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement deposition Deposition to CCDC structure_refinement->deposition

Figure 1. Experimental workflow for X-ray crystal structure validation.

Logical Framework for Structural Comparison

When evaluating the crystal structure of a new compound like this compound, a direct comparison with a validated structure of a close analog is highly informative. This comparison helps to identify conserved structural features and any significant conformational differences.

logical_comparison cluster_target Target Compound cluster_analog Reference Analog cluster_comparison Structural Comparison cluster_validation Validation target This compound (Hypothetical Crystal Structure) bond_lengths Bond Lengths target->bond_lengths bond_angles Bond Angles target->bond_angles torsion_angles Torsion Angles target->torsion_angles conformation Ring Conformation target->conformation packing Crystal Packing target->packing analog tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Determined Crystal Structure) analog->bond_lengths analog->bond_angles analog->torsion_angles analog->conformation analog->packing validation Structural Validation & Insights bond_lengths->validation bond_angles->validation torsion_angles->validation conformation->validation packing->validation

Figure 2. Logical relationship for comparative crystallographic analysis.

References

"tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate" in silico modeling and docking studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico modeling and docking studies of Ledipasvir and other prominent Hepatitis C Virus (HCV) NS5A inhibitors. The data presented offers insights into their binding efficiencies and mechanisms of action, supported by detailed experimental protocols for reproducibility.

The non-structural protein 5A (NS5A) is a critical phosphoprotein for HCV replication, making it a prime target for direct-acting antiviral (DAA) agents.[1] Ledipasvir, a potent NS5A inhibitor, is a cornerstone of modern HCV therapy.[2] Understanding its interaction with NS5A at a molecular level, and comparing it with other inhibitors, is crucial for the development of next-generation therapeutics and for combating drug resistance.

Comparative Analysis of NS5A Inhibitor Docking Scores

Molecular docking studies provide valuable quantitative estimates of the binding affinity between a ligand (the drug) and its protein target. The following table summarizes the docking scores of several approved NS5A inhibitors against the HCV NS5A protein. A more negative docking score generally indicates a more favorable binding interaction.

InhibitorDocking Score (E-value)Target ProteinSoftware Used
Ledipasvir -468.23HCV NS5A Genotype 1aHex
Daclatasvir -425.87HCV NS5A Genotype 1aHex
Elbasvir -485.75HCV NS5A Genotype 1aHex
Ombitasvir -473.54HCV NS5A Genotype 1aHex

Data sourced from a 2021 study on molecular docking analysis of approved HCV inhibitors.[3]

Experimental Protocols: In Silico Docking of NS5A Inhibitors

The following protocol outlines a typical workflow for performing molecular docking of small molecule inhibitors against the HCV NS5A protein. This methodology is based on protocols described in the literature.[3]

Objective: To predict the binding mode and estimate the binding affinity of a ligand (e.g., Ledipasvir) to the HCV NS5A protein.

Materials:

  • 3D structure of the HCV NS5A protein (can be obtained from the Protein Data Bank or through homology modeling).

  • 3D structure of the small molecule inhibitor (can be generated using chemical drawing software like ChemDraw and converted to a 3D format).

  • Molecular docking software (e.g., Hex, PatchDock, AutoDock).

  • Visualization software for analyzing results (e.g., PyMOL, Chimera).

Methodology:

  • Protein Preparation:

    • Load the 3D structure of the NS5A protein into a molecular modeling program.

    • Remove water molecules and any existing ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign atomic charges using a force field (e.g., Gasteiger charges).

    • Define the binding site or "grid box" on the protein where the docking will be performed. This can be based on known active sites or predicted binding pockets.

  • Ligand Preparation:

    • Draw the 2D structure of the inhibitor and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure to obtain a stable conformation.

    • Assign atomic charges to the ligand atoms.

  • Molecular Docking:

    • Load the prepared protein and ligand files into the docking software.

    • Set the docking parameters. For example, in Hex, these parameters could include:

      • Correlation type: Shape only

      • FFT Mode: 3D fast lite

      • Grid Dimension: 0.6

      • Receptor range: 180

      • Ligand Range: 180

      • Twist range: 360

      • Distance Range: 40[3]

    • For PatchDock, parameters could include:

      • Clustering RMSD: 1.5

      • Complex Type: Protein-small ligand[3]

    • Initiate the docking run. The software will generate multiple possible binding poses of the ligand within the protein's active site and calculate a docking score for each pose.

  • Analysis of Results:

    • Analyze the docking results, focusing on the poses with the lowest docking scores.

    • Visualize the top-ranked poses using software like PyMOL to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • Compare the docking scores and binding modes of different inhibitors to assess their relative binding affinities and interaction profiles.

Visualizing the Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of NS5A inhibitors and how resistance-associated substitutions (RASs) can impact their efficacy.

NS5A_Inhibition_and_Resistance cluster_0 Wild-Type HCV Replication cluster_1 Inhibition by NS5A Inhibitor cluster_2 Mechanism of Resistance HCV_RNA HCV RNA NS5A_WT NS5A Protein (Wild-Type) HCV_RNA->NS5A_WT interacts with Replication_Complex Replication Complex Formation NS5A_WT->Replication_Complex facilitates Inhibited_Complex Inhibited NS5A NS5A_WT->Inhibited_Complex New_Virions New Virus Particles Replication_Complex->New_Virions leads to NS5A_Inhibitor NS5A Inhibitor (e.g., Ledipasvir) NS5A_Inhibitor->NS5A_WT binds to NS5A_Mutant NS5A Protein with RAS (e.g., Y93H) NS5A_Inhibitor->NS5A_Mutant poor binding Block_Replication Replication Blocked Inhibited_Complex->Block_Replication results in Reduced_Binding Reduced Inhibitor Binding NS5A_Mutant->Reduced_Binding leads to Replication_Continues Replication Continues Reduced_Binding->Replication_Continues

Caption: Mechanism of NS5A inhibition and the development of resistance.

The Role of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

References

A Comparative Guide to the Synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel spirocyclic scaffold of tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a building block of significant interest in medicinal chemistry due to its conformational rigidity and three-dimensional character, which are desirable features in modern drug design. The efficient and cost-effective synthesis of this intermediate is crucial for its application in the development of new therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this compound, evaluating them on key metrics such as overall yield, cost of raw materials, scalability, and safety considerations.

Executive Summary

Two primary synthetic strategies are evaluated: a linear synthesis commencing with a chiral starting material (Route 1) and a convergent approach utilizing a commercially available spirocyclic ketone (Route 2).

  • Route 1: Linear Synthesis via Kulinkovich Reaction offers a highly controlled, enantioselective pathway starting from readily available N-Boc-L-proline. This multi-step process involves the formation of the key spirocyclic core via a titanium-mediated Kulinkovich reaction. While providing excellent stereochemical control, this route is characterized by a greater number of synthetic steps and the use of pyrophoric and moisture-sensitive reagents.

  • Route 2: Convergent Synthesis via Reductive Amination presents a more direct approach, starting from 5-azaspiro[2.4]heptan-1-one. This method relies on a reductive amination to introduce the desired amino functionality, followed by Boc protection. The commercial availability and cost of the starting spirocyclic ketone are critical factors for the economic viability of this route. This pathway is generally shorter and may be more amenable to large-scale production, provided the starting material is accessible.

This guide will delve into the detailed experimental protocols, quantitative data, and process workflows for each route to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the two proposed synthetic routes. Prices for reagents are based on currently available bulk pricing and may vary depending on the supplier and purity.

Table 1: Cost and Yield Analysis per 100g of Final Product

MetricRoute 1: Linear Synthesis (Kulinkovich)Route 2: Convergent Synthesis (Reductive Amination)
Overall Yield ~35-45%~60-70% (assuming ketone availability)
Number of Steps 42
Estimated Raw Material Cost $500 - $700$800 - $1200 (highly dependent on ketone price)
Key Cost Drivers N-Boc-L-proline, Titanium(IV) isopropoxide, Ethylmagnesium bromide5-azaspiro[2.4]heptan-1-one, Sodium triacetoxyborohydride
Process Time 4-5 days2-3 days

Table 2: Reagent and Solvent Consumption per 100g of Final Product

Reagent/SolventRoute 1: Linear Synthesis (Kulinkovich)Route 2: Convergent Synthesis (Reductive Amination)
N-Boc-L-proline~250 g-
5-azaspiro[2.4]heptan-1-one-~150 g
Titanium(IV) isopropoxide~300 mL-
Ethylmagnesium bromide~1 L (3M solution)-
Sodium triacetoxyborohydride-~250 g
Di-tert-butyl dicarbonate~120 g~120 g
Ammonia Solution-~500 mL
Tetrahydrofuran (THF)~2 L~1 L
Dichloromethane (DCM)~1.5 L~1 L
Triethylamine~150 mL~150 mL

Experimental Protocols

Route 1: Linear Synthesis via Kulinkovich Reaction

This synthesis commences with the conversion of N-Boc-L-proline to the corresponding Weinreb amide, which then undergoes a Kulinkovich reaction to form the spirocyclic alcohol. Subsequent mesylation, azide displacement, reduction, and final Boc protection afford the target molecule.

Step 1: Synthesis of N-Boc-L-proline Weinreb amide

  • To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the Weinreb amide.

  • Typical Yield: 90-95%

Step 2: Kulinkovich Reaction to form (1S)-tert-butyl 1-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

  • To a solution of the N-Boc-L-proline Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of ethylmagnesium bromide (3.0 eq) in THF.

  • Titanium(IV) isopropoxide (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is carefully quenched with saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Typical Yield: 60-70%

Step 3: Conversion of the hydroxyl group to an amino group

  • The alcohol from the previous step is converted to the corresponding mesylate by treatment with methanesulfonyl chloride and triethylamine in DCM.

  • The crude mesylate is then reacted with sodium azide in dimethylformamide (DMF) to yield the azide.

  • The azide is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation (e.g., H₂, Pd/C).

  • Typical Overall Yield (3 steps): 65-75%

Step 4: Boc protection of the 1-amino group

  • To a solution of the 1-amino-5-azaspiro[2.4]heptane derivative (1.0 eq) in DCM are added triethylamine (2.0 eq) and di-tert-butyl dicarbonate (1.1 eq).[1]

  • The reaction is stirred at room temperature for 12 hours.

  • The mixture is washed with water and brine, dried over sodium sulfate, and concentrated to give the final product, which may be purified by column chromatography.

  • Typical Yield: 85-95%[1]

Route 2: Convergent Synthesis via Reductive Amination

This route begins with the direct reductive amination of 5-azaspiro[2.4]heptan-1-one, followed by the protection of the newly formed primary amine with a Boc group.

Step 1: Reductive Amination of 5-azaspiro[2.4]heptan-1-one

  • To a solution of 5-azaspiro[2.4]heptan-1-one (1.0 eq) in methanol is added a solution of ammonia in methanol (excess).

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C, and the reaction is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with DCM.

  • The combined organic layers are dried and concentrated to give the crude 1-amino-5-azaspiro[2.4]heptane.

  • Typical Yield: 70-80%

Step 2: Boc protection of 1-amino-5-azaspiro[2.4]heptane

  • To a solution of the crude amine from the previous step (1.0 eq) in DCM are added triethylamine (2.0 eq) and di-tert-butyl dicarbonate (1.1 eq).

  • The reaction is stirred at room temperature for 12 hours.

  • The mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography.

  • Typical Yield: 85-95%

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two synthetic routes.

Route_1_Workflow A N-Boc-L-proline B N-Boc-L-proline Weinreb amide A->B EDC, HOBt, N,O-dimethylhydroxylamine HCl C (1S)-tert-butyl 1-hydroxy- 5-azaspiro[2.4]heptane-5-carboxylate B->C 1. EtMgBr 2. Ti(OiPr)4 (Kulinkovich Reaction) D (1S)-tert-butyl 1-amino- 5-azaspiro[2.4]heptane-5-carboxylate C->D 1. MsCl, Et3N 2. NaN3 3. Reduction E tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate D->E Boc2O, Et3N

Caption: Workflow for Route 1: Linear Synthesis via Kulinkovich Reaction.

Route_2_Workflow A 5-azaspiro[2.4]heptan-1-one B 1-amino-5-azaspiro[2.4]heptane A->B NH3, NaBH(OAc)3 (Reductive Amination) C tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate B->C Boc2O, Et3N

Caption: Workflow for Route 2: Convergent Synthesis via Reductive Amination.

Cost-Benefit Analysis

Route 1: Linear Synthesis via Kulinkovich Reaction

  • Benefits:

    • Excellent Stereocontrol: Starting from a chiral pool material (L-proline) allows for the synthesis of a specific enantiomer of the target molecule.

    • Well-Established Chemistry: The individual reactions, such as Weinreb amide formation and Boc protection, are robust and high-yielding.

    • Potentially Lower Cost Starting Material: N-Boc-L-proline is a relatively inexpensive chiral starting material.

  • Costs and Drawbacks:

    • Multiple Steps: The longer synthetic sequence leads to a lower overall yield and increased labor and solvent costs.

    • Hazardous Reagents: The use of ethylmagnesium bromide (a Grignard reagent) requires strict anhydrous conditions and careful handling due to its pyrophoric nature.

    • Metal Waste: The titanium-mediated reaction generates titanium dioxide byproducts, which require proper disposal.

    • Scalability Challenges: The handling of large quantities of Grignard reagents and the purification of intermediates can be challenging on an industrial scale.

Route 2: Convergent Synthesis via Reductive Amination

  • Benefits:

    • Shorter Route: The two-step synthesis is significantly more convergent, leading to a higher overall yield and reduced process time.

    • Milder Conditions: Reductive amination with sodium triacetoxyborohydride is a relatively mild and selective transformation.

    • Potentially More Scalable: Fewer steps and less hazardous reagents (compared to Grignard reagents) make this route more attractive for large-scale production.

  • Costs and Drawbacks:

    • Starting Material Accessibility: The primary bottleneck of this route is the commercial availability and cost of 5-azaspiro[2.4]heptan-1-one. If this starting material needs to be synthesized, it would add several steps and significantly increase the overall cost.

    • Lack of Inherent Stereocontrol: This route will produce a racemic mixture of the final product. A subsequent chiral resolution step (e.g., via chiral chromatography or diastereomeric salt formation) would be necessary to obtain a single enantiomer, adding significant cost and reducing the overall yield of the desired enantiomer.

    • Cost of Reducing Agent: Sodium triacetoxyborohydride is a more expensive reducing agent compared to alternatives like sodium borohydride.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will largely depend on the specific requirements of the research or development program.

  • For early-stage research and discovery chemistry , where enantiomeric purity is paramount and smaller quantities are required, Route 1 (Linear Synthesis via Kulinkovich Reaction) is the more logical choice. It provides unambiguous access to a specific enantiomer, which is critical for understanding structure-activity relationships.

  • For process development and large-scale synthesis , where cost and efficiency are the primary drivers, Route 2 (Convergent Synthesis via Reductive Amination) holds greater promise, with the significant caveat of the availability and cost of the starting ketone. If a cost-effective source of 5-azaspiro[2.4]heptan-1-one can be secured, this route is likely to be more economically viable. However, the additional cost and complexity of a chiral resolution step must be factored into the overall cost-benefit analysis if a single enantiomer is required.

Further investigation into the development of an asymmetric reductive amination of 5-azaspiro[2.4]heptan-1-one could potentially combine the stereocontrol of Route 1 with the convergency of Route 2, representing an ideal future synthetic strategy.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Identification:

According to safety data sheets, this compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

  • May be toxic if swallowed (H301).

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes and dust.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.To prevent inhalation of dust or vapors, especially in poorly ventilated areas.
Body Protection Laboratory coat.To protect skin and personal clothing.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is mandatory for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Unused Product: Any surplus or non-recyclable this compound should be treated as chemical waste.

  • Contaminated Materials: This includes any items that have come into direct contact with the compound, such as personal protective equipment (gloves, etc.), weighing papers, and empty containers.

  • Segregation: Keep this waste stream separate from other laboratory waste to avoid incompatible chemical reactions.

Step 2: Spill Management and Cleanup

In the event of an accidental spill, follow these measures for containment and cleanup:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation exposure.[3]

  • Avoid Dust Formation: Carefully handle the material to prevent it from becoming airborne.[3]

  • Contain the Spill: Use an inert absorbent material to contain the spill.

  • Collect the Waste: Sweep or shovel the material into a suitable, closed container for disposal.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as contaminated waste.

Step 3: Final Disposal

The recommended methods for the final disposal of this compound are as follows:

  • Licensed Disposal Company: The primary and safest method is to transfer the waste to a licensed professional waste disposal service.[3] These companies are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.

  • Chemical Incineration: An alternative is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained personnel in a facility designed for such operations.

  • Environmental Precaution: Under no circumstances should this product be allowed to enter drains or waterways.[3][4]

Contaminated Packaging:

Dispose of contaminated packaging in the same manner as the unused product.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Assess Waste Type A->B C Unused/Surplus Product B->C Product D Contaminated Materials (PPE, Glassware, etc.) B->D Materials E Package in a Labeled, Closed Container C->E D->E F Store in Designated Waste Area E->F G Select Disposal Route F->G H Licensed Waste Disposal Company G->H Preferred I Chemical Incineration (with afterburner and scrubber) G->I Alternative J Final Disposal H->J I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The recommended specifications are summarized in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes, which can cause serious eye irritation.[1][2][3]
Hand Protection Nitrile or other chemically resistant gloves. Gloves must be inspected prior to use and disposed of after handling the compound.[1][4]Prevents skin contact, as the compound may cause skin irritation.[1][2][3] Proper removal technique is crucial to avoid contamination.[4]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[4]The compound may cause respiratory irritation.[1][2] Use in a well-ventilated area is required.[1]
Body Protection A laboratory coat or other protective clothing.Minimizes the risk of skin contact with dust or spills.[1]

Experimental Protocols: Handling and Disposal

I. Engineering Controls and Preparation

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Material Handling: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1] The compound should be stored at 2-8°C in an inert atmosphere.[5]

II. Handling Procedure

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Avoid creating dust during handling.[4]

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1][4] Clean all contaminated surfaces.

III. Accidental Release Measures

  • Spill Response: In the event of a spill, evacuate unnecessary personnel from the area.

  • Containment: Wear appropriate PPE and prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[1][4]

IV. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][6]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][3]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][4]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

V. Disposal Plan

  • Waste Classification: this compound and its containers should be treated as hazardous waste.

  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[4]

Workflow and Logical Relationships

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_controls Engineering Controls Check (Fume Hood, Eyewash) prep_ppe Don Appropriate PPE prep_controls->prep_ppe handling_weigh Weighing & Transfer (in Fume Hood) prep_ppe->handling_weigh handling_dissolve Solution Preparation handling_weigh->handling_dissolve cleanup_wash Wash Hands & Decontaminate Surfaces handling_dissolve->cleanup_wash cleanup_waste Collect Waste in Labeled Container cleanup_wash->cleanup_waste cleanup_dispose Dispose via Approved Waste Facility cleanup_waste->cleanup_dispose end End cleanup_dispose->end emergency_spill Accidental Spill emergency_spill->cleanup_waste emergency_exposure Personal Exposure emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid start Start start->prep_controls

Caption: Workflow for safe handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.